SR2640 hydrochloride
Description
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Properties
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYWFCTUKABKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR2640 Hydrochloride: A Deep Dive into its Mechanism of Action as a CysLT₁ Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene 1 (CysLT₁) receptor. This document provides a comprehensive technical overview of its mechanism of action, detailing the signaling pathways it modulates, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its pharmacological profile. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of CysLT₁ receptor antagonists.
Core Mechanism of Action: Competitive Antagonism of the CysLT₁ Receptor
This compound exerts its pharmacological effects by specifically targeting and blocking the CysLT₁ receptor. Cysteinyl leukotrienes (LTD₄ and LTE₄) are potent inflammatory mediators derived from arachidonic acid, and their binding to the CysLT₁ receptor initiates a cascade of intracellular events leading to various pathological responses, including smooth muscle contraction, increased vascular permeability, and chemotaxis of immune cells.[1][2][3][4] SR2640 acts as a competitive antagonist, meaning it binds to the same site on the CysLT₁ receptor as the endogenous ligands (LTD₄ and LTE₄) but does not activate the receptor.[3][5] By occupying the receptor binding site, SR2640 prevents the binding of LTD₄ and LTE₄, thereby inhibiting their downstream effects.[5]
Modulation of Intracellular Signaling Pathways
The CysLT₁ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit (Gαq). Upon activation by agonists like LTD₄, the CysLT₁ receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Inositol Trisphosphate (IP₃): IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular Ca²⁺ concentration is a key signaling event that mediates many of the cellular responses to LTD₄, such as smooth muscle contraction.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of intracellular proteins, leading to further downstream signaling and cellular responses, including cell growth and differentiation.
This compound, by blocking the CysLT₁ receptor, prevents this entire signaling cascade from being initiated by LTD₄ or LTE₄.
Figure 1. Signaling pathway of the CysLT₁ receptor and the inhibitory action of SR2640.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in several key studies. The following tables summarize the available quantitative data.
| Parameter | Value | Species/Tissue | Reference |
| pA₂ | 8.7 | Guinea Pig Trachea | [3][5] |
| IC₅₀ ([³H]LTD₄ binding) | 23 nM | Guinea Pig Lung Membranes | [5] |
| IC₅₀ (LTD₄-induced chemotaxis) | Not explicitly stated, but effective | Canine Polymorphonuclear Leukocytes | [6] |
Table 1. In Vitro Potency of this compound
| Experimental Model | Dose Range | Effect | Reference |
| LTD₄-induced bronchoconstriction | 0.03 - 1.00 mg/kg (i.v.) | Dose-dependent rightward shift of the dose-response curve | [5] |
| Antigen-induced bronchoconstriction | 1 mg/kg (i.v.) | Significant inhibition | [5] |
Table 2. In Vivo Efficacy of this compound in Guinea Pigs
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that have been used to characterize the mechanism of action of this compound, based on published literature.
In Vitro Guinea Pig Trachea Contraction Assay
This assay assesses the ability of SR2640 to antagonize LTD₄-induced smooth muscle contraction.
Experimental Workflow:
Figure 2. Workflow for the guinea pig trachea contraction assay.
Protocol:
-
Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into a spiral strip.
-
Organ Bath Setup: The tracheal strip is mounted in a heated (37°C) organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O₂ and 5% CO₂. The strip is connected to an isometric force transducer to record contractions.
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Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
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Antagonist Incubation: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the organ bath at various concentrations and incubated for a predetermined period (e.g., 30 minutes). A control bath receives only the vehicle.
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Agonist Challenge: Cumulative concentration-response curves to LTD₄ are generated by adding increasing concentrations of LTD₄ to the organ bath.
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Data Analysis: The magnitude of the contraction is recorded. The dose-response curves in the presence and absence of SR2640 are plotted, and the pA₂ value is calculated using a Schild plot analysis to quantify the antagonist's potency.
Radioligand Binding Assay
This assay directly measures the affinity of SR2640 for the CysLT₁ receptor.
Protocol:
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Membrane Preparation: Guinea pig lung tissue is homogenized in a buffer solution and centrifuged to isolate the cell membrane fraction containing the CysLT₁ receptors.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of radiolabeled LTD₄ (e.g., [³H]LTD₄) and varying concentrations of this compound.
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Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of SR2640 that inhibits 50% of the specific binding of [³H]LTD₄ (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.
Polymorphonuclear Leukocyte (PMN) Chemotaxis Assay
This assay evaluates the effect of SR2640 on the migration of immune cells in response to a chemoattractant.
Protocol:
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PMN Isolation: PMNs are isolated from fresh blood (e.g., human or canine) using density gradient centrifugation.
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Chemotaxis Chamber Setup: A Boyden chamber or a similar chemotaxis system is used. The chamber consists of two compartments separated by a microporous membrane. The lower compartment is filled with a chemoattractant (e.g., LTB₄), and the upper compartment is filled with the PMN suspension.
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Treatment: The PMNs are pre-incubated with different concentrations of this compound or vehicle before being placed in the upper chamber. LTD₄ is also added to the upper chamber to assess its inhibitory effect on chemotaxis.
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Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to migrate through the membrane towards the chemoattractant.
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Cell Migration Quantification: After incubation, the number of cells that have migrated to the lower side of the membrane is quantified, typically by staining and microscopy.
-
Data Analysis: The inhibitory effect of SR2640 on the LTD₄-mediated attenuation of chemotaxis is calculated.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the CysLT₁ receptor. Its mechanism of action involves the direct blockade of this receptor, leading to the inhibition of the Gq/PLC/IP₃/Ca²⁺ signaling pathway. This, in turn, prevents the downstream physiological effects of the cysteinyl leukotrienes LTD₄ and LTE₄, such as smooth muscle contraction and inflammation. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of CysLT₁ receptor antagonists for the treatment of inflammatory diseases.
References
- 1. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 [frontiersin.org]
- 5. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
SR2640 Hydrochloride: A Technical Guide to a Selective Leukotriene D4/E4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the LTD4 and LTE4 receptors. As a member of the quinoline (B57606) class of compounds, it has been investigated for its potential therapeutic effects in inflammatory conditions, particularly those involving the respiratory system. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and available clinical insights. Detailed experimental methodologies, quantitative data summaries, and signaling pathway visualizations are presented to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly implicated in the pathophysiology of asthma and other allergic diseases, where they induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.[1] These effects are mediated through the activation of specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).
This compound, with the chemical name 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride, was developed as a selective antagonist for the LTD4 and LTE4 receptors, aiming to counteract the pathological effects of these inflammatory mediators.[2] This document serves as a technical resource, consolidating the available scientific information on this compound.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to and blocking the LTD4 and LTE4 receptors. By occupying these receptors, it prevents the binding of the endogenous ligands, LTD4 and LTE4, thereby inhibiting the downstream signaling cascades that lead to inflammatory and bronchoconstrictive responses. The selectivity of SR2640 for LTD4/LTE4 receptors over other receptors, such as histamine (B1213489) receptors, has been demonstrated in preclinical studies.[3]
Signaling Pathway
The following diagram illustrates the leukotriene signaling pathway and the point of intervention for SR2640.
Caption: Leukotriene signaling pathway and SR2640's mechanism of action.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Tissue | Value | Reference(s) |
| pA2 | Guinea Pig Trachea (vs. LTD4) | 8.7 | [4] |
| IC50 | Guinea Pig Lung Membranes ([³H]LTD4 binding) | 23 nM | [4] |
| IC50 | Canine Polymorphonuclear Leukocytes (LTD4-inhibited migration towards LTB4) | 38 nM | [5] |
Table 2: In Vivo Activity of this compound
| Study Type | Species | Dose Range | Effect | Reference(s) |
| LTD4-induced Bronchoconstriction | Guinea Pig | 0.03-1.00 mg/kg (i.v.) | Dose-dependent rightward shift of the dose-response curve | [4] |
| Antigen-induced Bronchoconstriction | Guinea Pig | 1 mg/kg (i.v.) | Significant inhibition | [4] |
Table 3: Clinical Study Information for SR2640
| Study Type | Indication | Dosage | Key Findings | Reference(s) |
| Open, uncontrolled study | Ulcerative Colitis | 250 mg t.i.d. for 6 weeks | 3 out of 8 patients in clinical remission. Altered pharmacokinetics observed in patients vs. healthy volunteers. | [6] |
| Double-blind, placebo-controlled, randomized cross-over trial | Asthma | Not specified | Weak LTD4-antagonist in asthmatics. | [7] |
Experimental Protocols
While the full detailed protocols from the original studies are not publicly available, the following sections describe the general methodologies employed in the key experiments based on the available information and standard pharmacological practices.
In Vitro Guinea Pig Trachea Contraction Assay
This assay is used to determine the antagonist potency (pA2 value) of a compound against a contractile agonist.
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Tissue Preparation: Male guinea pigs are euthanized, and the trachea is excised and placed in a Krebs-Henseleit buffer. The trachea is cut into rings, which are then suspended in organ baths containing the buffer, maintained at 37°C, and aerated with 95% O2/5% CO2.
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Experimental Procedure: The tracheal rings are connected to isometric force transducers to record contractions. After an equilibration period, a cumulative concentration-response curve to LTD4 is established. To determine the antagonist effect of SR2640, the tissues are pre-incubated with various concentrations of SR2640 for a defined period before re-establishing the LTD4 concentration-response curve.
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Data Analysis: The rightward shift of the LTD4 concentration-response curve in the presence of SR2640 is used to calculate the pA2 value using a Schild plot analysis. A slope not significantly different from unity suggests competitive antagonism.[4]
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity (IC50 value).
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Membrane Preparation: Guinea pig lungs are homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
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Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled leukotriene receptor ligand (e.g., [³H]LTD4) and varying concentrations of the unlabeled test compound (SR2640). The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
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Separation and Counting: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a scintillation counter.
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Data Analysis: The concentration of SR2640 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[4]
In Vivo Bronchoconstriction Assay in Guinea Pigs
This assay evaluates the ability of a compound to inhibit bronchoconstriction induced by an agonist or antigen in a living animal.
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Animal Preparation: Anesthetized guinea pigs are instrumented for the measurement of respiratory parameters, such as pulmonary inflation pressure or airway resistance.
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Induction of Bronchoconstriction: Bronchoconstriction is induced by an intravenous injection of LTD4 or an antigen challenge in sensitized animals.
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Drug Administration: SR2640 is administered intravenously at various doses prior to the bronchoconstrictor challenge.
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Measurement and Analysis: The changes in respiratory parameters following the challenge are recorded. The ability of SR2640 to reduce the magnitude of the bronchoconstrictor response is quantified and compared to a vehicle control group.[4]
Visualizations
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a leukotriene receptor antagonist like SR2640.
Caption: General experimental workflow for leukotriene antagonist development.
Logical Relationship of Antagonist Action
This diagram illustrates the logical relationship of SR2640's competitive antagonism.
Caption: Competitive antagonism of SR2640 at the CysLT1 receptor.
Conclusion
This compound is a well-characterized preclinical tool for studying the role of LTD4 and LTE4 in various physiological and pathological processes. The available data demonstrate its potent and selective competitive antagonism at the CysLT1 receptor. While early clinical investigations were conducted, the compound's development status is not currently active. This technical guide provides a consolidated resource for researchers interested in the pharmacology of leukotriene receptor antagonists and the specific properties of this compound. Further research would be required to fully elucidate its pharmacokinetic profile and potential therapeutic utility in human diseases.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the leukotriene LTD4/LTE4 antagonist, SR 2640, in ulcerative colitis: an open clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproducibility of leukotriene D4 inhalation challenge in asthmatics. Effect of a novel leukotriene D4/E4-antagonist (SR 2640) on leukotriene D4-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
SR2640 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1] This technical guide provides a comprehensive overview of the discovery and synthetic pathway of this compound, tailored for professionals in the field of drug development and scientific research. It includes a detailed synthesis protocol, quantitative data on its biological activity, and methodologies for key experiments. Visual diagrams of the relevant signaling pathway and a conceptual experimental workflow are also presented to facilitate a deeper understanding of its pharmacological context and discovery process.
Discovery and Pharmacological Profile
SR2640, chemically known as 2-[[3-(2-quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride, emerged from research focused on identifying novel antagonists for the cysteinyl leukotriene receptors. Leukotrienes, particularly LTD4 and LTE4, are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. By competitively blocking the action of these leukotrienes at their receptors, SR2640 effectively mitigates their pro-inflammatory effects.
The compound has been shown to be orally active and demonstrates high selectivity for the LTD4 and LTE4 receptors. Its discovery was a significant step in the exploration of leukotriene receptor antagonists as potential therapeutic agents.
Mechanism of Action
This compound functions as a competitive antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT1). In inflammatory conditions such as asthma, the binding of cysteinyl leukotrienes like LTD4 and LTE4 to CysLT1 on the surface of smooth muscle cells and other inflammatory cells triggers a signaling cascade. This cascade leads to effects such as bronchoconstriction, increased vascular permeability, and eosinophil migration. SR2640, by occupying the receptor binding site, prevents the binding of the endogenous leukotriene ligands, thereby inhibiting these downstream effects.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A plausible and efficient synthetic route involves an initial etherification reaction to form a key intermediate, followed by an Ullmann condensation to construct the core N-phenylanthranilic acid structure, and finally, conversion to the hydrochloride salt.
Conceptual Synthetic Scheme
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 3-(2-Quinolylmethoxy)aniline (Intermediate 1)
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To a solution of 2-quinolylmethanol and 3-aminophenol in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
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The reaction mixture is heated to a temperature between 80-100 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
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The aqueous layer is extracted with an organic solvent, for instance, ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield 3-(2-quinolylmethoxy)aniline.
Step 2: Synthesis of 2-[3-(2-Quinolylmethoxy)phenylamino]benzoic acid (SR2640 free base)
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In a reaction vessel, combine 3-(2-quinolylmethoxy)aniline (Intermediate 1), 2-bromobenzoic acid, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., L-proline), and a base (e.g., potassium carbonate) in a high-boiling polar solvent like dimethyl sulfoxide (B87167) (DMSO).
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The mixture is heated to a temperature range of 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the Ullmann condensation is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, diluted with water, and acidified with a dilute acid (e.g., 1N HCl) to precipitate the product.
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The precipitate is collected by filtration, washed with water, and dried.
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The crude product can be further purified by recrystallization from a suitable solvent system to obtain the pure SR2640 free base.
Step 3: Preparation of this compound
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Dissolve the purified SR2640 free base in a suitable organic solvent, such as ethanol (B145695) or isopropanol.
-
To this solution, add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like diethyl ether or isopropanol).
-
The hydrochloride salt will precipitate out of the solution.
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The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound as a solid.
Quantitative Data
The biological activity of this compound has been characterized by several key quantitative parameters.
| Parameter | Species/System | Value |
| pA2 | Guinea Pig Trachea (against LTD4) | 8.7 |
| IC50 | [3H]LTD4 Binding to Guinea Pig Lung Membranes | 23 nM[1] |
| IC50 (unlabelled LTD4) | [3H]LTD4 Binding to Guinea Pig Lung Membranes | 2.2 nM[2] |
Experimental Protocols for Biological Assays
Guinea Pig Trachea Contraction Assay
This in vitro assay is used to determine the potency of SR2640 in antagonizing LTD4-induced smooth muscle contraction.
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in Krebs-Henseleit buffer. The trachea is cut into a spiral strip and suspended in an organ bath containing the buffer, maintained at 37 °C and aerated with 95% O2 and 5% CO2.
-
Contraction Measurement: The tracheal strip is connected to an isometric force transducer to record contractions. The tissue is allowed to equilibrate under a resting tension.
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Assay Procedure: Cumulative concentration-response curves to LTD4 are generated in the absence and presence of increasing concentrations of this compound. The antagonist is added to the organ bath a set time before the addition of the agonist.
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Data Analysis: The antagonistic potency is expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist's concentration-response curve.
[3H]LTD4 Receptor Binding Assay
This assay is employed to determine the binding affinity of SR2640 to the LTD4 receptor.
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Membrane Preparation: Guinea pig lung tissue is homogenized in a buffer and centrifuged to isolate the cell membrane fraction containing the LTD4 receptors. The protein concentration of the membrane preparation is determined.
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Binding Reaction: In a reaction tube, the membrane preparation is incubated with a fixed concentration of radiolabeled [3H]LTD4 and varying concentrations of this compound.
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of SR2640 that inhibits 50% of the specific binding of [3H]LTD4 (IC50) is determined by non-linear regression analysis of the competition binding data.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the LTD4 and LTE4 receptors. The synthetic route, primarily involving an Ullmann condensation, is robust and allows for the efficient production of the molecule. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound or in the broader field of leukotriene receptor modulation. The diagrams included in this guide serve to visually summarize the key concepts of its mechanism of action and synthesis, providing a quick and comprehensive reference.
References
An In-depth Technical Guide on the Pharmacological Profile of SR2640 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene D4/E4 (CysLT1) receptor. Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. This compound exerts its pharmacological effects by specifically blocking the action of LTD4 and LTE4 at the CysLT1 receptor, thereby mitigating the inflammatory cascade. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and available experimental data.
Mechanism of Action
This compound is a selective antagonist of the CysLT1 receptor. The binding of endogenous CysLTs, particularly LTD4, to the CysLT1 receptor initiates a cascade of intracellular signaling events. The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gi/o proteins.
Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which can also contribute to cellular responses.
This compound competitively binds to the CysLT1 receptor, preventing the binding of LTD4 and LTE4 and thereby inhibiting these downstream signaling pathways. This blockade of CysLT-mediated signaling forms the basis of its anti-inflammatory and bronchodilatory effects.
Signaling Pathway Diagram
SR2640 Hydrochloride: A Technical Guide on its Antagonistic Action on Leukotriene Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2, with a particular affinity for the leukotriene D4 (LTD4) and E4 (LTE4) ligands. This document provides a comprehensive overview of the available technical information regarding this compound, including its mechanism of action, pharmacological effects, and the experimental basis for these findings. Due to a lack of publicly available research on structural analogs of SR2640, a detailed structure-activity relationship (SAR) analysis cannot be provided at this time. This guide, therefore, focuses on the established biological activity of the parent compound and the signaling pathways it modulates.
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) exert their effects through specific G-protein coupled receptors, primarily CysLT1 and CysLT2. This compound, with the chemical name 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride, emerged as a significant research tool for investigating the physiological and pathological roles of these eicosanoids. Its high potency and selectivity for LTD4 and LTE4 receptors have made it a valuable pharmacological probe.
Mechanism of Action
This compound functions as a competitive antagonist at CysLT1 and CysLT2 receptors. By binding to these receptors, it prevents the binding of the endogenous ligands LTD4 and LTE4, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. This antagonistic action has been demonstrated in a variety of in vitro and in vivo models.
Leukotriene D4 Receptor Signaling Pathway
The binding of LTD4 to its receptor, primarily CysLT1, initiates a cascade of intracellular signaling events. This compound blocks these downstream effects. The signaling pathway involves the activation of G-proteins, leading to an increase in intracellular calcium concentration and the activation of other signaling molecules.
Figure 1: Simplified LTD4 signaling pathway and the antagonistic action of SR2640.
Quantitative Biological Data
The following table summarizes the key quantitative measures of this compound's biological activity as reported in the literature.
| Parameter | Species/System | Assay | Value | Reference |
| pA2 | Guinea Pig | LTD4-induced trachea contraction | 8.7 | [Ahnfelt-Rønne et al., 1988] |
| IC50 | Guinea Pig | [3H]LTD4 binding to lung membranes | 23 nM | [Ahnfelt-Rønne et al., 1988] |
Experimental Protocols
Detailed experimental protocols are not fully available in the public domain. The following descriptions are based on summaries from published abstracts.
Guinea Pig Ileum and Trachea Contraction Assays
These experiments are fundamental for characterizing the antagonistic activity of compounds on smooth muscle contraction.
Figure 2: General workflow for the guinea pig smooth muscle contraction assay.
Methodology Summary:
-
Tissue Preparation: Ileum and trachea tissues were isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Experimental Procedure: Tissues were pre-incubated with varying concentrations of this compound or a vehicle control. Subsequently, a cumulative concentration-response curve to LTD4 was generated. Parallel experiments using histamine (B1213489) instead of LTD4 were conducted to assess selectivity.
-
Data Analysis: The magnitude of smooth muscle contraction was recorded. The data was used to construct concentration-response curves, and the antagonistic potency of SR2640 was quantified by calculating the pA2 value from a Schild plot analysis. A pA2 of 8.7 indicates a high antagonistic potency.
Radioligand Binding Assay
This assay directly measures the affinity of SR2640 for the LTD4 receptor.
Methodology Summary:
-
Membrane Preparation: Lung tissues from guinea pigs were homogenized, and the cell membrane fraction was isolated by centrifugation.
-
Binding Reaction: The lung membranes were incubated with a fixed concentration of radiolabeled LTD4 ([3H]LTD4) in the presence of increasing concentrations of unlabeled SR2640.
-
Separation and Counting: The membrane-bound radioactivity was separated from the unbound radioligand by filtration. The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of SR2640 that inhibits 50% of the specific binding of [3H]LTD4 (IC50) was determined. An IC50 value of 23 nM demonstrates a high affinity of SR2640 for the LTD4 receptor.
Human Polymorphonuclear (PMN) Chemotaxis Assay
This assay evaluates the effect of SR2640 on the migration of neutrophils, a key process in inflammation.
Methodology Summary:
-
Cell Isolation: PMNs were isolated from the blood of healthy human donors.
-
Chemotaxis Measurement: The migration of PMNs in response to a chemoattractant was measured, likely using a Boyden chamber or a similar system. The inhibitory effect of LTD4 on this migration was assessed in the presence and absence of SR2640.
-
Findings: SR2640 was found to inhibit the LTD4-mediated attenuation of human PMN chemotaxis, indicating its ability to block the functional effects of LTD4 on these immune cells.
Structure-Activity Relationship (SAR)
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the LTD4 and LTE4 receptors. Its biological activity has been demonstrated through in vitro smooth muscle contraction assays, radioligand binding studies, and functional assays on inflammatory cells. While it serves as an important pharmacological tool for studying the roles of cysteinyl leukotrienes, the lack of publicly available structure-activity relationship data for its analogs limits a deeper understanding of the molecular determinants of its interaction with the CysLT receptors. Further research into the synthesis and evaluation of related compounds would be necessary to elucidate these relationships.
SR2640 Hydrochloride: A Technical Guide to In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of SR2640 hydrochloride, a potent and selective antagonist of the cysteinyl leukotriene receptors, LTD4 and LTE4. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation and respiratory diseases.
Core Mechanism of Action
This compound is a competitive antagonist of the leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors.[1][2][3][4][5][6] By blocking these receptors, SR2640 inhibits the downstream signaling cascade initiated by the binding of cysteinyl leukotrienes, which are potent inflammatory mediators. This antagonism effectively mitigates key pathological responses such as bronchoconstriction, smooth muscle contraction, and inflammatory cell activation.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Species/Tissue | Parameter | Value | Reference |
| LTD4-induced Trachea Contraction | Guinea Pig | pA2 | 8.7 | [1][3][5] |
| [3H]LTD4 Binding Inhibition | Guinea Pig Lung Membranes | IC50 | 23 nM | [5] |
| LTD4-induced Leukocyte Aggregation | Canine Polymorphonuclear Leukocytes | EC50 of LTD4 | 36 nM | [7] |
| LTD4-induced Leukocyte Migration Inhibition | Canine Polymorphonuclear Leukocytes | IC50 of LTD4 | 38 nM | [7] |
Table 2: In Vivo Activity of this compound
| Assay | Animal Model | Dosing | Effect | Reference |
| LTD4-induced Bronchoconstriction | Guinea Pig | 0.03-1.00 mg/kg (intravenous) | Dose-dependent inhibition | [5] |
| Antigen-induced Bronchoconstriction | Anesthetized Guinea Pig | 1 mg/kg | Significant inhibition | [5] |
| LTD4-induced Leukocyte Response | Canine | Oral administration | Suppression of responses | [7] |
Signaling Pathway
This compound exerts its effects by blocking the LTD4/LTE4 signaling pathway at the CysLT1 receptor. The binding of LTD4 or LTE4 to this G-protein coupled receptor (GPCR) typically activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in smooth muscle contraction and other cellular responses. SR2640 competitively inhibits the initial ligand-receptor interaction, thereby preventing this signaling cascade.
Caption: LTD4/LTE4 Signaling Pathway and the inhibitory action of SR2640.
Experimental Methodologies
The following sections provide detailed, representative methodologies for the key experiments cited in this guide. It is important to note that these are generalized protocols, and specific parameters may have varied in the original studies.
In Vitro: Guinea Pig Ileum Contraction Assay
This assay is a classical pharmacological preparation to assess the contractile or relaxant effects of compounds on smooth muscle.
Experimental Protocol:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in oxygenated Tyrode's solution. The lumen is gently flushed to remove contents, and 2-3 cm segments are prepared.
-
Mounting: The ileum segment is suspended in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with a 95% O2 / 5% CO2 gas mixture (carbogen). One end of the tissue is attached to a fixed point, and the other to an isotonic force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g, with washes every 15 minutes.
-
Assay Procedure:
-
A cumulative concentration-response curve to LTD4 is established by adding increasing concentrations of LTD4 to the organ bath and recording the peak contractile response at each concentration.
-
The tissue is then washed to return to baseline.
-
The preparation is incubated with this compound for a predetermined period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve to LTD4 is generated in the presence of SR2640.
-
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., histamine (B1213489) or acetylcholine). The pA2 value, a measure of antagonist potency, is calculated from the rightward shift in the LTD4 concentration-response curve caused by SR2640.
Caption: Generalized workflow for the guinea pig ileum contraction assay.
In Vitro: [3H]LTD4 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Experimental Protocol:
-
Membrane Preparation: Lungs from guinea pigs are homogenized in a cold buffer and centrifuged to pellet the crude membrane fraction. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Binding Reaction:
-
In assay tubes, the lung membrane preparation is incubated with a fixed concentration of radiolabeled [3H]LTD4.
-
For competition binding, increasing concentrations of unlabeled this compound are added to the tubes.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of unlabeled LTD4.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 22°C or 37°C) for a time sufficient to reach equilibrium (e.g., 20-30 minutes).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free radioligand. The filters are washed quickly with cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of SR2640 that inhibits 50% of the specific binding of [3H]LTD4) is determined by non-linear regression analysis of the competition binding data.
In Vivo: LTD4-Induced Bronchoconstriction in Guinea Pigs
This model is used to assess the ability of a compound to prevent airway narrowing in a living animal.
Experimental Protocol:
-
Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A catheter is placed in the jugular vein for intravenous administration of compounds. Airway resistance and dynamic lung compliance are monitored to measure bronchoconstriction.
-
Baseline Measurement: A stable baseline of respiratory parameters is established.
-
Drug Administration: this compound or vehicle is administered intravenously at various doses.
-
LTD4 Challenge: After a predetermined time following SR2640 administration, a bolus of LTD4 is injected intravenously to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: The changes in airway resistance and lung compliance are recorded continuously.
-
Data Analysis: The inhibitory effect of SR2640 is quantified by comparing the magnitude of the LTD4-induced bronchoconstriction in SR2640-treated animals to that in vehicle-treated control animals. A dose-response curve for the inhibitory effect of SR2640 can be generated.
Pharmacokinetics
No publicly available data on the specific pharmacokinetic parameters (e.g., half-life, bioavailability, clearance) of this compound were identified in the conducted literature search. However, it has been reported to be orally active in vivo.[1][3]
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the LTD4 and LTE4 receptors. The data presented in this guide demonstrate its efficacy in both in vitro and in vivo models of leukotriene-mediated pathology. These findings underscore the potential of SR2640 as a valuable research tool for investigating the role of cysteinyl leukotrienes in inflammatory and respiratory diseases and as a lead compound for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Leukotriene A4-induced bronchoconstriction in the guinea pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leukotriene D4 potentiates histamine-induced bronchoconstriction in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The effects of different inhibitors on bronchoconstriction induced by leukotriene D4 in isolated and perfused guinea pig lung] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differing mechanisms for leukotriene d4-induced bronchoconstriction in guinea pigs following intravenous and aerosol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
SR2640 Hydrochloride: A Technical Guide to its Binding Affinity for the CysLT1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of SR2640 hydrochloride for the Cysteinyl Leukotriene Receptor 1 (CysLT1). SR2640 is a potent and selective antagonist of the CysLT1 receptor, a G protein-coupled receptor (GPCR) critically involved in the pathophysiology of inflammatory diseases such as asthma. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used for its determination, and the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for the CysLT1 receptor has been determined through competitive radioligand binding assays. The data presented below summarizes the key quantitative metrics that define this interaction.
| Compound | Parameter | Value | Radioligand | Tissue Source | Reference |
| This compound | IC50 | 23 nM | [3H]LTD4 (0.4 nM) | Guinea-pig lung membranes | [1] |
| Leukotriene D4 (LTD4) | IC50 | 2.2 nM | [3H]LTD4 (0.4 nM) | Guinea-pig lung membranes |
Note on Ki Value: While a specific experimentally determined Ki value for SR2640 was not found in the reviewed literature, it can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the concentration of SR2640 that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand ([3H]LTD4) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the CysLT1 receptor.
Experimental Protocols
The determination of the binding affinity of SR2640 for the CysLT1 receptor is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology based on established protocols.
Competitive Radioligand Binding Assay for SR2640 at the CysLT1 Receptor
This protocol outlines the steps to determine the in vitro potency of SR2640 in inhibiting the binding of a radiolabeled ligand, typically [3H]LTD4, to membranes prepared from a tissue source rich in CysLT1 receptors, such as guinea-pig lung tissue.
1. Materials and Reagents:
-
This compound: To be dissolved in a suitable solvent like DMSO.
-
[3H]Leukotriene D4 ([3H]LTD4): Radiolabeled ligand.
-
Unlabeled LTD4: For determination of non-specific binding.
-
Membrane Preparation: Guinea-pig lung membranes expressing CysLT1 receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Filtration apparatus.
2. Membrane Preparation:
-
Homogenize fresh or frozen guinea-pig lung tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
3. Assay Procedure:
-
In a 96-well microplate, add the following components in order:
-
Assay buffer
-
Varying concentrations of this compound (or vehicle for total binding, or a high concentration of unlabeled LTD4 for non-specific binding).
-
A fixed concentration of [3H]LTD4 (typically at or below its Kd, e.g., 0.4 nM).
-
Membrane preparation (e.g., 50-100 µg of protein per well).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the SR2640 concentration.
-
Determine the IC50 value, which is the concentration of SR2640 that inhibits 50% of the specific binding of [3H]LTD4, by non-linear regression analysis of the competition curve.
Signaling Pathways and Visualizations
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G protein-coupled receptor that primarily couples to the Gq/11 family of G proteins.[1][2] Upon activation by its endogenous ligands, such as LTD4, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][3][4] The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment.[1] SR2640, as a competitive antagonist, blocks the initial binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting this entire downstream signaling cascade.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYSLTR1 cysteinyl leukotriene receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
SR2640 Hydrochloride: A Technical Guide to its Selectivity for Leukotriene Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. This technical guide provides an in-depth analysis of the selectivity profile of this compound for the various leukotriene receptors, including the CysLT1, CysLT2, BLT1, and BLT2 receptors. The information presented herein is based on a comprehensive review of the available scientific literature, with a focus on quantitative data from binding and functional assays. Detailed experimental protocols for the key assays are also provided to enable researchers to replicate and build upon these findings.
Introduction to Leukotriene Receptors and SR2640
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses.[1] Their biological effects are mediated through specific G-protein coupled receptors (GPCRs), which are broadly classified into two families: the cysteinyl leukotriene (CysLT) receptors and the BLT receptors for leukotriene B4 (LTB4).[2][3]
The CysLT receptors are further subdivided into CysLT1 and CysLT2 receptors. The CysLT1 receptor has a high affinity for leukotriene D4 (LTD4) and is the primary target for the therapeutic class of drugs known as leukotriene receptor antagonists (LTRAs), which are used in the treatment of asthma and allergic rhinitis.[4][5] The CysLT2 receptor is activated by both LTD4 and leukotriene C4 (LTC4) with similar potencies.[4]
The BLT receptors, BLT1 and BLT2, are high and low-affinity receptors for LTB4, respectively, a potent chemoattractant for leukocytes.[5][6]
This compound, with the chemical name 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride, was developed as a selective antagonist of LTD4/LTE4 receptors.[7] Early research established its potential as a tool to investigate the role of cysteinyl leukotrienes in various physiological and pathological processes.[2]
Selectivity Profile of this compound
The selectivity of this compound for the CysLT1 receptor over other leukotriene receptor subtypes has been demonstrated in several key studies. The available quantitative and qualitative data are summarized below.
Quantitative Data on this compound Activity
Table 1: Binding Affinity of this compound for CysLT Receptors
| Receptor Target (Tissue Source) | Radioligand | Assay Type | Parameter | Value | Reference |
| CysLT (Guinea Pig Lung Membranes) | [³H]LTD₄ | Competitive Radioligand Binding | IC₅₀ | 23 nM | [2] |
Table 2: Functional Antagonist Activity of this compound
| Receptor Target (Tissue) | Agonist | Assay Type | Parameter | Value | Reference |
| CysLT (Guinea Pig Trachea) | LTD₄ | Smooth Muscle Contraction (Schild Analysis) | pA₂ | 8.7 | [2] |
| CysLT (Guinea Pig Ileum) | LTC₄ | Smooth Muscle Contraction | Activity | Much less potent than against LTD₄ | [2] |
| BLT (Canine Polymorphonuclear Leukocytes) | LTB₄ | Cell Aggregation | Activity | No effect | [7] |
Interpretation of Data:
The low nanomolar IC₅₀ value in the radioligand binding assay indicates a high affinity of SR2640 for the LTD₄ binding site, which is characteristic of the CysLT1 receptor. The pA₂ value of 8.7 from the functional assay in guinea pig trachea further confirms its potent competitive antagonism at this receptor. The observation that SR2640 is significantly less potent at inhibiting LTC₄-induced contractions in the guinea pig ileum, a tissue known to express a mixed population of CysLT receptors, suggests a lower affinity for the CysLT2 receptor. Furthermore, the lack of effect on LTB₄-induced neutrophil aggregation demonstrates a high degree of selectivity against the BLT receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity.
Radioligand Binding Assay on Guinea Pig Lung Membranes
This protocol is based on the methodology described by Ahnfelt-Ronne et al. (1988).
Objective: To determine the binding affinity (IC₅₀) of this compound for the CysLT receptor in guinea pig lung membranes by competitive displacement of [³H]LTD₄.
Materials:
-
Guinea pig lung tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
[³H]LTD₄ (specific activity ~40 Ci/mmol)
-
Unlabeled LTD₄
-
This compound
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Euthanize a guinea pig and perfuse the lungs with ice-cold saline.
-
Excise the lungs and place them in ice-cold homogenization buffer.
-
Mince the tissue and homogenize using a tissue homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 48,000 x g for 20 min at 4°C) to pellet the crude membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., by Bradford assay).
-
-
Binding Assay:
-
In reaction tubes, add a fixed concentration of [³H]LTD₄ (e.g., 0.4 nM).
-
Add increasing concentrations of this compound or unlabeled LTD₄ (for competition curve).
-
Add the membrane preparation (e.g., 50-100 µg of protein).
-
The final assay volume should be consistent (e.g., 250 µL).
-
Incubate at 37°C for 20-25 minutes to reach equilibrium.[1]
-
To determine non-specific binding, a separate set of tubes containing a high concentration of unlabeled LTD₄ (e.g., 1 µM) is included.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand (SR2640).
-
Determine the IC₅₀ value (the concentration of SR2640 that inhibits 50% of the specific binding of [³H]LTD₄) using non-linear regression analysis.
-
Guinea Pig Trachea Contraction Assay (Schild Analysis)
This protocol is based on the functional antagonism studies described by Ahnfelt-Ronne et al. (1988).
Objective: To determine the potency (pA₂) of this compound as a competitive antagonist of LTD₄-induced smooth muscle contraction in isolated guinea pig trachea.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
LTD₄
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and excise the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
-
Schild Analysis:
-
After equilibration, obtain a cumulative concentration-response curve for LTD₄ by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Wash the tissue repeatedly to return to baseline tension.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of SR2640, obtain a second cumulative concentration-response curve for LTD₄.
-
Repeat this procedure with increasing concentrations of SR2640.
-
-
Data Analysis:
-
Calculate the dose ratio for each concentration of SR2640. The dose ratio is the ratio of the EC₅₀ of LTD₄ in the presence of the antagonist to the EC₅₀ of LTD₄ in the absence of the antagonist.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of SR2640.
-
If the antagonism is competitive, the plot should be a straight line with a slope not significantly different from 1.0.
-
The pA₂ value is the x-intercept of the regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and experimental workflows.
Caption: Overview of the leukotriene biosynthesis and signaling pathways.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical relationship of this compound's selectivity profile.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the CysLT1 receptor. The available data from binding and functional assays in native tissues consistently demonstrate its high affinity for the LTD₄ binding site and potent antagonism of LTD₄-mediated responses. Its significantly lower potency against LTC₄-induced effects and lack of activity at LTB₄ receptors underscore its selectivity. While further studies on cloned human leukotriene receptors would provide a more definitive and modern characterization of its selectivity profile, the existing evidence firmly establishes this compound as a valuable pharmacological tool for investigating the roles of the CysLT1 receptor in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further investigations into the pharmacology of leukotriene receptors.
References
- 1. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Cysteinyl Leukotrienes and Their Receptors: Molecular and Functional Characteristics | Semantic Scholar [semanticscholar.org]
- 5. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
SR2640 Hydrochloride: A Technical Guide to its Role in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2, with a primary inhibitory effect on the actions of leukotriene D4 (LTD4) and leukotriene E4 (LTE4). By blocking the binding of these pro-inflammatory lipid mediators to their receptors, SR2640 effectively mitigates a cascade of downstream signaling events that are pivotal in the inflammatory response. This technical guide provides a comprehensive overview of the mechanism of action of SR2640, its role in key inflammatory pathways, and detailed experimental protocols for assays used to characterize its activity. While direct evidence for SR2640's impact on all inflammatory pathways is not extensively documented, its role as a CysLT1/2 receptor antagonist implicates it in the modulation of pathways influenced by LTD4, including the potential to indirectly affect NF-κB signaling and NLRP3 inflammasome activation.
Core Mechanism of Action: Leukotriene Receptor Antagonism
This compound's principal mechanism of action is the competitive antagonism of CysLT1 and CysLT2 receptors.[1][2] Cysteinyl leukotrienes (LTD4 and LTE4) are potent lipid mediators of inflammation, synthesized from arachidonic acid via the 5-lipoxygenase pathway.[3] Their binding to CysLT receptors on various cell types, including smooth muscle cells and immune cells, triggers a pro-inflammatory cascade.
SR2640 has demonstrated potent and selective antagonism of LTD4 and LTE4.[4] In vitro studies have shown its ability to inhibit LTD4-induced contractions in guinea pig ileum and trachea.[4] Furthermore, it competitively inhibits the binding of radiolabeled LTD4 to its receptors.[4]
Quantitative Data on Receptor Antagonism
| Parameter | Value | Species/Tissue | Assay | Reference |
| pA2 | 8.7 | Guinea Pig Trachea | LTD4-induced contraction | [4] |
| IC50 | 23 nM | Guinea Pig Lung Membranes | [3H]LTD4 Binding Inhibition | [4] |
Role in Inflammatory Signaling Pathways
The antagonism of CysLT receptors by SR2640 interrupts downstream signaling cascades initiated by LTD4. These pathways are crucial in mediating various aspects of the inflammatory response.
Inhibition of G-Protein Coupled Signaling and Intracellular Calcium Mobilization
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by LTD4, couples to Gq proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in smooth muscle contraction and cellular activation. SR2640, by blocking LTD4 binding, prevents this Gq-PLC-IP3-Ca2+ signaling cascade.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
LTD4 has been shown to activate MAPK pathways, including ERK, p38, and JNK, in various cell types. This activation is implicated in cell proliferation, cytokine production, and other inflammatory processes. By preventing the initial receptor activation, SR2640 is expected to inhibit LTD4-induced MAPK signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene D4 induces amyloid-β generation via CysLT1R-mediated NF-κB pathways in primary neurons | Department of Pharmacology [pharmacology.sc.mahidol.ac.th]
- 3. Leukotriene D4 role in allergic asthma pathogenesis from cellular and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SR2640 Hydrochloride in Smooth Muscle Contraction Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the CysLT1 receptor, which is activated by leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[1][2] These leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, where they induce bronchoconstriction.[1][3] this compound effectively inhibits LTD4-induced smooth muscle contractions, making it a valuable tool for studying the role of the leukotriene signaling pathway in smooth muscle physiology and for the preclinical evaluation of potential therapeutic agents targeting this pathway.[1]
These application notes provide detailed protocols for investigating the effects of this compound on smooth muscle contraction using isolated tissue preparations in an organ bath setup.
Mechanism of Action: Inhibition of the Leukotriene D4 Signaling Pathway
Leukotriene D4 (LTD4) mediates its effects on smooth muscle cells by binding to the CysLT1 receptor, a G-protein coupled receptor.[4] This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and activation of protein kinase C (PKC), ultimately resulting in smooth muscle contraction.[3][5][6] this compound acts as a competitive antagonist at the CysLT1 receptor, preventing LTD4 from binding and thereby inhibiting the downstream signaling events that lead to contraction.[1]
The following diagram illustrates the signaling pathway of LTD4-induced smooth muscle contraction and the inhibitory action of this compound.
Figure 1: LTD4 Signaling Pathway and SR2640 Inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on LTD4-induced smooth muscle contraction.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Tissue/Assay | Reference |
| pA2 | 8.7 | Guinea-pig trachea | [1] |
| IC50 | 23 nM | [3H]LTD4 binding to guinea-pig lung membranes | [1] |
Table 2: Potency of Leukotriene D4 (LTD4) in Smooth Muscle
| Parameter | Value | Tissue | Reference |
| EC50 | 0.58 ± 0.05 nM | Human small bronchioles | [5] |
| IC50 (unlabelled) | 2.2 nM | [3H]LTD4 binding to guinea-pig lung membranes | [1] |
Experimental Protocols
Protocol 1: Isolated Guinea Pig Tracheal Ring Preparation for Contraction Studies
This protocol describes the preparation of isolated guinea pig tracheal rings and their use in an organ bath to study the antagonistic effects of this compound on LTD4-induced smooth muscle contraction.[1][7][8][9]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Leukotriene D4 (LTD4)
-
This compound
-
Histamine (B1213489) (for control)
-
Carbachol or other contractile agents (optional)[10]
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Dissection and Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully excise the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings, each 2-3 mm in width. The epithelium can be left intact or removed depending on the experimental design.[11][12]
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of a contractile agent like histamine (e.g., 1 µM) or KCl.
-
Wash the tissue and allow it to return to baseline tension.
-
-
Investigating the Antagonistic Effect of this compound:
-
Obtain a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 (e.g., 10^-10 to 10^-6 M) to the organ bath and recording the steady-state contraction at each concentration.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
Incubate the tracheal ring with a known concentration of this compound (e.g., 10^-9 to 10^-7 M) for a predetermined period (e.g., 30 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for LTD4.
-
To confirm the specificity of SR2640, perform a control experiment by obtaining a concentration-response curve for a non-leukotriene contractile agent (e.g., histamine) in the presence and absence of SR2640. SR2640 should not significantly affect the contraction induced by histamine.[1]
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist.
-
Construct concentration-response curves by plotting the percentage of maximal contraction against the logarithm of the agonist concentration.
-
Determine the EC50 values for the agonist in the absence and presence of the antagonist.
-
Perform a Schild plot analysis to determine the pA2 value of this compound, which provides a measure of its antagonist potency. A slope not significantly different from unity suggests competitive antagonism.[1]
-
The following diagram outlines the experimental workflow.
Figure 2: Experimental Workflow for SR2640 Protocol.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the leukotriene D4 signaling pathway in smooth muscle contraction. The provided protocols and data offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the mechanism of action of CysLT1 receptor antagonists and their potential therapeutic applications. The detailed methodologies and clear data presentation are intended to facilitate reproducible and robust scientific inquiry in the fields of pharmacology and drug development.
References
- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. atsjournals.org [atsjournals.org]
- 4. [Leukotrienes and airway smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene D4-induced activation of smooth-muscle cells from human bronchi is partly Ca2+-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cooling-induced contraction of guinea pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Are the pA2 values of selective beta-adrenoceptor antagonists valid when obtained on guinea-pig tracheal preparations contracted with carbachol? [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Products of cyclooxygenase mediate the responses of the guinea pig trachea to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR2640 Hydrochloride in an In Vivo Asthma Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD4/LTE4) receptors. Cysteinyl leukotrienes are powerful inflammatory mediators derived from arachidonic acid and play a crucial role in the pathophysiology of asthma. They induce bronchoconstriction, increase vascular permeability leading to airway edema, stimulate mucus secretion, and promote the infiltration of eosinophils into the airways. By blocking the action of LTD4 and LTE4 at the CysLT1 receptor, this compound offers a targeted therapeutic approach to mitigate the inflammatory cascade and airway hyperresponsiveness characteristic of asthma. These application notes provide detailed protocols for the use of this compound in a murine model of ovalbumin-induced allergic asthma, a widely used preclinical model that recapitulates key features of human asthma.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Guinea Pig Model
| Animal Model | Administration Route | Dose Range | Key Findings |
| Guinea Pig | Intravenous | 0.03-1.00 mg/kg | Dose-dependent inhibition of LTD4-induced bronchoconstriction. |
| Guinea Pig | Intravenous | 1 mg/kg | Significant inhibition of antigen-induced bronchoconstriction. |
Table 2: Recommended Starting Dose for this compound in a Murine Asthma Model (Oral Administration)
| Compound | Animal Model | Administration Route | Recommended Starting Dose | Note |
| This compound | Mouse | Oral | 1-10 mg/kg | Estimated based on intravenous data in guinea pigs and oral doses of other CysLT1 receptor antagonists in mice. Dose-response studies are recommended. |
| Montelukast | Mouse | Oral/Intraperitoneal | 2.5-5 mg/kg | A structurally different CysLT1 receptor antagonist, providing a reference for dose range finding. |
Signaling Pathway
The therapeutic effect of this compound is achieved through the blockade of the cysteinyl leukotriene signaling pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) as the allergen.
Materials:
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Nebulizer and exposure chamber
Experimental Workflow:
Caption: Experimental workflow for the in vivo asthma model.
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize BALB/c mice (6-8 weeks old) by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile PBS.
-
The control group receives i.p. injections of PBS with aluminum hydroxide only.
-
-
Challenge:
-
From day 21 to day 23, challenge the sensitized mice with an aerosol of 1% OVA in PBS for 30 minutes each day using a nebulizer in an exposure chamber.
-
The control group is challenged with aerosolized PBS.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle to the mice via oral gavage 1 hour before each OVA challenge on days 21, 22, and 23.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph or an invasive measurement of lung resistance and compliance.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Anesthetize the mice and perform a tracheotomy.
-
Lavage the lungs with sterile PBS.
-
Collect the BALF and centrifuge to pellet the cells.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) after staining (e.g., with Wright-Giemsa stain).
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.
-
-
Cytokine and IgE Analysis:
-
Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant or lung homogenates using ELISA.
-
Determine the serum levels of OVA-specific IgE by ELISA.
-
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for asthma by targeting the cysteinyl leukotriene pathway. The provided protocols offer a framework for evaluating the in vivo efficacy of this compound in a preclinical model of allergic asthma. Researchers should perform dose-response studies to determine the optimal therapeutic dose for their specific experimental conditions. Careful adherence to these protocols will enable the generation of robust and reproducible data to further characterize the anti-asthmatic properties of this compound.
Application Notes and Protocols for SR2640 Hydrochloride Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2, which are activated by leukotriene D4 (LTD4) and E4 (LTE4).[1] These lipid mediators are pivotal in the pathophysiology of inflammatory diseases, particularly asthma, where they induce bronchoconstriction, increase vascular permeability, and promote eosinophil recruitment. The development of robust cell-based assays is crucial for characterizing the pharmacological profile of CysLT receptor antagonists like this compound and for screening novel compounds with similar mechanisms of action.
These application notes provide a comprehensive guide to developing and implementing a suite of cell-based assays to evaluate the potency and efficacy of this compound. The protocols herein describe methods for assessing initial compound cytotoxicity, target engagement, and downstream functional consequences of CysLT receptor blockade.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to CysLT1 and CysLT2 receptors, thereby preventing the binding of their endogenous ligands, LTD4 and LTE4. This blockade inhibits the subsequent activation of Gq-protein coupled signaling cascades, which are responsible for the mobilization of intracellular calcium and the activation of other downstream signaling pathways that mediate the pro-inflammatory effects of cysteinyl leukotrienes.
Signaling Pathway
The binding of LTD4 or LTE4 to the CysLT1/2 receptor initiates a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event that drives cellular responses such as smooth muscle contraction and chemotaxis.
Experimental Workflow
A tiered approach is recommended for the comprehensive evaluation of this compound in cell-based assays. This workflow progresses from general cytotoxicity assessment to specific on-target activity and functional outcomes.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell/Tissue Type | Agonist | Parameter | Value | Reference |
| Receptor Binding | Guinea-pig lung membranes | [3H]LTD4 | IC50 | 23 nM | [1] |
| Functional Antagonism | Guinea-pig trachea | LTD4 | pA2 | 8.7 | [1] |
Table 2: Example Dose-Response of this compound in a Calcium Mobilization Assay
This table presents illustrative data for a typical potent LTD4 receptor antagonist.
| SR2640 Conc. (nM) | % Inhibition of LTD4-induced Calcium Flux (Mean ± SD) |
| 0 | 0 ± 2.1 |
| 1 | 15.3 ± 3.5 |
| 10 | 48.9 ± 4.2 |
| 100 | 85.7 ± 2.8 |
| 1000 | 98.2 ± 1.5 |
| IC50 (nM) | ~12 |
Table 3: Example Dose-Response of this compound in a Chemotaxis Assay
This table presents illustrative data for a typical potent LTD4 receptor antagonist.
| SR2640 Conc. (nM) | % Inhibition of LTD4-induced Cell Migration (Mean ± SD) |
| 0 | 0 ± 3.2 |
| 1 | 12.8 ± 4.1 |
| 10 | 45.1 ± 5.3 |
| 100 | 82.4 ± 3.9 |
| 1000 | 95.6 ± 2.1 |
| IC50 (nM) | ~15 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic potential of this compound and establish a non-toxic concentration range for subsequent functional assays.
Materials:
-
Cells expressing CysLT receptors (e.g., U937, HL-60, or a recombinant cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit LTD4-induced intracellular calcium mobilization.
Materials:
-
Cells expressing CysLT receptors
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound
-
LTD4
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Harvest cells and resuspend them in assay buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation with the dye and Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Dispense the cell suspension into the microplate.
-
Prepare serial dilutions of this compound in assay buffer and add them to the cell plate. Incubate for 15-30 minutes at room temperature.
-
Prepare a solution of LTD4 at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the LTD4 solution into the wells and immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
Analyze the data by calculating the peak fluorescence response and determining the percent inhibition by this compound. Calculate the IC50 value from the dose-response curve.
Protocol 3: Chemotaxis Assay (Boyden Chamber)
Objective: To assess the inhibitory effect of this compound on LTD4-induced cell migration.
Materials:
-
Chemotactic cells (e.g., human PMNs, eosinophils)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
LTD4 (as chemoattractant)
-
Boyden chamber or Transwell inserts with appropriate pore size
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare a cell suspension in chemotaxis buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add LTD4 solution to the lower wells of the Boyden chamber. Add chemotaxis buffer alone to the negative control wells.
-
Place the membrane or Transwell insert over the lower wells.
-
Add the pre-incubated cell suspension to the upper chamber.
-
Incubate the chamber for 1-3 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Conclusion
The protocols and application notes provided offer a robust framework for the in vitro characterization of this compound and other CysLT receptor antagonists. By following the outlined experimental workflow, researchers can obtain reliable data on the cytotoxicity, target engagement, potency, and functional activity of these compounds. This information is essential for advancing our understanding of cysteinyl leukotriene signaling and for the development of novel therapeutics for inflammatory diseases.
References
Application Notes and Protocols for SR2640 Hydrochloride in a Neutrophil Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are key effector cells of the innate immune system, playing a critical role in the first line of defense against pathogens. Their migration to sites of inflammation, a process known as chemotaxis, is guided by a variety of signaling molecules. Among these are leukotrienes, which are potent lipid mediators derived from arachidonic acid. Leukotriene D4 (LTD4) exerts its biological effects through the cysteinyl leukotriene receptor 1 (CysLTR1). While some leukotrienes are direct chemoattractants for neutrophils, LTD4 has been shown to modulate the migratory response of these cells to other chemoattractants. SR2640 hydrochloride is a selective and competitive antagonist of the LTD4/LTE4 receptor, making it a valuable tool for investigating the role of LTD4 in neutrophil function.[1]
This document provides a detailed protocol for a neutrophil chemotaxis assay to evaluate the inhibitory effect of this compound on LTD4-mediated modulation of neutrophil migration. The assay is based on the principle of a Boyden chamber, where neutrophils migrate across a porous membrane in response to a chemoattractant gradient. Here, we will assess the ability of SR2640 to block the inhibitory effect of LTD4 on neutrophil chemotaxis induced by Leukotriene B4 (LTB4).
Mechanism of Action: this compound and the CysLT1 Receptor
Leukotriene D4 (LTD4) binds to the CysLT1 receptor, a G-protein coupled receptor (GPCR), on the surface of various immune cells, including neutrophils.[2][3] The activation of the CysLT1 receptor can lead to a variety of cellular responses. Interestingly, in canine neutrophils, LTD4 has been observed to selectively inhibit directed migration towards the potent chemoattractant LTB4.[4] this compound acts as a competitive antagonist at the CysLT1 receptor, thereby blocking the binding of LTD4 and preventing its downstream effects.[1] This makes SR2640 a crucial pharmacological tool to dissect the role of the LTD4/CysLT1 signaling axis in regulating neutrophil chemotaxis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described neutrophil chemotaxis assay.
| Parameter | Value | Species | Reference |
| Chemoattractant (LTB4) Concentration | 100 nM | Canine | [4] |
| Inhibitor (LTD4) IC50 | 38 nM | Canine | [4] |
| Antagonist | This compound | - | [1][4] |
Experimental Protocols
This section details the step-by-step methodology for the neutrophil chemotaxis assay to assess the effect of this compound.
Materials and Reagents
-
Cells: Freshly isolated human or canine neutrophils.
-
Reagents:
-
This compound (prepare stock solution in DMSO).
-
Leukotriene D4 (LTD4) (prepare stock solution in ethanol (B145695) or as recommended by the supplier).
-
Leukotriene B4 (LTB4) (prepare stock solution in ethanol or as recommended by the supplier).
-
Ficoll-Paque™ PLUS for neutrophil isolation.
-
Dextran (B179266) T-500.
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺.
-
RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA) (Assay Medium).
-
Trypan Blue solution.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Equipment:
-
Boyden chamber or Transwell® inserts (3-5 µm pore size for a 24-well or 96-well plate format).
-
Laminar flow hood.
-
Centrifuge.
-
Incubator (37°C, 5% CO₂).
-
Hemocytometer or automated cell counter.
-
Microplate reader (for luminescence or fluorescence).
-
Neutrophil Isolation
-
Isolate neutrophils from fresh peripheral blood (human or canine) using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the neutrophil pellet with HBSS and resuspend in Assay Medium.
-
Determine cell viability using the trypan blue exclusion method. Viability should be >95%.
-
Count the cells using a hemocytometer or an automated cell counter and adjust the cell suspension to a final concentration of 2 x 10⁶ cells/mL in Assay Medium.
Chemotaxis Assay Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of LTB4 in Assay Medium. A final concentration of 100 nM in the lower chamber is recommended as a starting point.[4]
-
Prepare solutions of LTD4 in Assay Medium. A concentration range around the IC50 of 38 nM should be tested.[4]
-
Prepare serial dilutions of this compound in Assay Medium. The final concentration of DMSO should not exceed 0.1%.
-
-
Assay Setup:
-
Add the LTB4 solution (chemoattractant) to the lower wells of the Boyden chamber/multi-well plate.
-
Include a negative control with Assay Medium only (no LTB4).
-
In separate tubes, pre-incubate the neutrophil suspension (2 x 10⁶ cells/mL) with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Following the pre-incubation with SR2640, add LTD4 to the cell suspension at a final concentration expected to inhibit chemotaxis (e.g., 38 nM) and incubate for an additional 15 minutes at 37°C.
-
Have a control group with cells treated with LTD4 only and another with cells treated with vehicle only.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber (Transwell insert).
-
-
Incubation:
-
Incubate the plate for 60 to 90 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Luminescent Cell Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to the lower wells, incubate as per the manufacturer's instructions, and measure luminescence.
-
Cell Counting: Aspirate the medium from the lower chamber, lyse the cells, and count the nuclei using a fluorescent DNA dye and a plate reader.
-
Direct Cell Counting: Remove the inserts, stain the migrated cells on the underside of the membrane, and count them under a microscope.
-
-
Data Analysis
-
Calculate the percentage of migration for each condition relative to the positive control (neutrophils migrating towards LTB4 without any inhibitors).
-
Calculate the percentage of inhibition of migration caused by LTD4.
-
Determine the ability of this compound to reverse the LTD4-induced inhibition of chemotaxis.
-
If a dose-response of SR2640 was performed, calculate the EC50 (the concentration of SR2640 that restores 50% of the maximal migration).
Visualizations
Signaling Pathway
Caption: CysLT1R signaling and inhibition by SR2640.
Experimental Workflow
Caption: Neutrophil chemotaxis assay workflow.
References
- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 4. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR2640 Hydrochloride in Guinea Pig Ileum Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically for leukotriene D4 (LTD4) and E4 (LTE4).[1][2][3] The guinea pig ileum preparation is a classical and robust model for investigating the contractile effects of various spasmogens, including leukotrienes. The smooth muscle of the guinea pig ileum expresses cysteinyl leukotriene receptors, and their activation by agonists like LTD4 leads to a measurable and reproducible contractile response. Therefore, the guinea pig ileum contraction assay is a valuable in vitro tool to characterize the antagonist properties of compounds like this compound.
These application notes provide detailed protocols for utilizing this compound in guinea pig ileum contraction assays to determine its potency and selectivity as an LTD4 receptor antagonist.
Data Presentation
The following table summarizes the quantitative data for this compound in the guinea pig ileum contraction assay.
| Compound | Antagonist Type | Target Receptor | Agonist | pA2 Value |
| This compound | Competitive Antagonist | CysLT1 (LTD4/LTE4) | Leukotriene D4 (LTD4) | 8.7 |
Note: The pA2 value is a measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Experimental Protocols
Guinea Pig Ileum Tissue Preparation
This protocol outlines the steps for the dissection and preparation of the guinea pig ileum for use in an isolated organ bath.
Materials:
-
Male guinea pig (300-400 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Petri dish
-
Surgical scissors and forceps
Procedure:
-
Humanely euthanize the guinea pig according to approved institutional animal care and use committee (IACUC) guidelines.
-
Perform a laparotomy to expose the abdominal cavity.
-
Locate the caecum and identify the terminal ileum.
-
Carefully dissect a segment of the ileum (approximately 10-15 cm) proximal to the ileo-cecal junction.
-
Place the isolated ileum segment in a Petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie a silk thread to each end of the ileum segments.
Guinea Pig Ileum Contraction Assay
This protocol describes the methodology for mounting the prepared ileum tissue in an organ bath and recording contractile responses to investigate the antagonist effect of this compound against LTD4-induced contractions.
Materials:
-
Isolated organ bath system with a water jacket (maintained at 37°C)
-
Isotonic force transducer
-
Data acquisition system
-
Carbogen gas supply
-
This compound stock solution
-
Leukotriene D4 (LTD4) stock solution
-
Histamine (B1213489) stock solution (for selectivity testing)
-
Tyrode's solution
Procedure:
-
Fill the organ bath with Tyrode's solution and continuously aerate with carbogen gas. Maintain the temperature at 37°C.
-
Mount the prepared ileum segment in the organ bath by attaching the bottom thread to a fixed hook and the top thread to the isotonic force transducer.
-
Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for at least 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
Constructing a Concentration-Response Curve for LTD4 (Control): a. After equilibration, record a stable baseline. b. Add LTD4 to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 0.1 nM to 1 µM). c. Record the contractile response at each concentration until a maximal response is achieved.
-
Antagonism Study with this compound: a. After obtaining a control concentration-response curve for LTD4, wash the tissue extensively with Tyrode's solution until the baseline returns to its initial level. b. Incubate the tissue with a known concentration of this compound (e.g., 10 nM) for a predetermined period (e.g., 20-30 minutes). c. In the continued presence of this compound, repeat the cumulative addition of LTD4 and record the contractile responses. d. Repeat this procedure with increasing concentrations of this compound to determine the pA2 value.
-
Selectivity Study: a. To assess the selectivity of this compound, perform a similar antagonism study using histamine as the agonist. This compound is not expected to inhibit histamine-induced contractions.[4]
Signaling Pathways and Experimental Workflow
Signaling Pathway of LTD4-Induced Guinea Pig Ileum Contraction
Caption: LTD4 signaling pathway in smooth muscle.
Experimental Workflow for Determining the pA2 Value of this compound
References
Application Notes and Protocols: Investigating Leukotriene Receptor Antagonists in an Ovalbumin-Induced Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils. The ovalbumin (OVA)-induced asthma model in mice is a widely used and well-established preclinical model that mimics many of the key features of human allergic asthma. This model is invaluable for studying the pathophysiology of the disease and for evaluating the efficacy of novel therapeutic agents.
Leukotrienes, particularly the cysteinyl leukotrienes (CysLTs), are potent inflammatory mediators that play a crucial role in the pathogenesis of asthma. They are responsible for bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells into the airways. Leukotriene receptor antagonists (LTRAs) are a class of drugs that block the action of CysLTs at the CysLT1 receptor, thereby mitigating the inflammatory cascade in asthma.
This document provides detailed application notes and protocols for investigating the therapeutic potential of a leukotriene receptor antagonist, using data from studies on montelukast (B128269) as a representative example due to the current lack of publicly available data for SR2640 hydrochloride in this specific model. These protocols are intended to guide researchers in the design and execution of experiments to assess the efficacy of LTRAs in an OVA-induced asthma model.
Mechanism of Action: Leukotriene Receptor Antagonists in Asthma
Leukotriene receptor antagonists competitively block the binding of cysteinyl leukotrienes (LTD4, LTC4, and LTE4) to the CysLT1 receptor on various cells, including airway smooth muscle cells and inflammatory cells. This antagonism leads to a reduction in bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment, thereby alleviating the key symptoms of asthma.
Experimental Protocols
I. Ovalbumin-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) as the allergen.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Ultrasonic nebulizer
Protocol:
-
Sensitization:
-
On day 0 and day 14, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.[1]
-
A control group should receive i.p. injections of saline with aluminum hydroxide only.
-
-
Aerosol Challenge:
-
From day 21 to day 23, place the mice in a whole-body exposure chamber and expose them to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily.[2] The control group is challenged with saline aerosol only.
-
-
Outcome Assessment:
-
24 to 48 hours after the final OVA challenge, perform assessments such as measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid (BALF), and harvesting of lung tissue for histology.
-
II. Administration of Leukotriene Receptor Antagonist
This protocol outlines the administration of a leukotriene receptor antagonist. The dosage and timing should be optimized based on the specific compound's pharmacokinetic properties. The following is a representative protocol based on studies with montelukast.
Materials:
-
Leukotriene receptor antagonist (e.g., Montelukast sodium)
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve the leukotriene receptor antagonist in the appropriate vehicle to the desired concentration. For example, prepare a solution of montelukast at a concentration that allows for a final dose of 30 mg/kg in a volume of 100-200 µL.[3]
-
-
Administration:
-
Administer the leukotriene receptor antagonist solution or vehicle to the mice via oral gavage.
-
Treatment can be administered prophylactically (before and during the challenge phase) or therapeutically (after the challenge has begun). A common regimen is to administer the compound daily, starting one hour before each OVA challenge from day 21 to day 23.
-
III. Assessment of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor agent like methacholine (B1211447).
Materials:
-
Whole-body plethysmography system
-
Methacholine chloride solution in saline (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer
Protocol:
-
Place a conscious and unrestrained mouse in the main chamber of the whole-body plethysmograph and allow it to acclimatize.
-
Record baseline readings for 3 minutes.
-
Nebulize increasing concentrations of methacholine into the chamber for 3 minutes for each concentration.
-
Record respiratory parameters, such as enhanced pause (Penh), for 3 minutes after each nebulization.
-
Calculate the percentage increase in Penh over baseline for each methacholine concentration.
IV. Collection and Analysis of Bronchoalveolar Lavage Fluid (BALF)
BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), ice-cold
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge
-
Wright-Giemsa stain
Protocol:
-
Anesthetize the mouse and cannulate the trachea.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.
-
Pool the recovered BALF and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count of at least 300 cells to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.
V. Measurement of Th2 Cytokines in BALF
The levels of Th2 cytokines (IL-4, IL-5, and IL-13) in the BALF supernatant can be quantified using enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Supernatant from BALF centrifugation
-
Commercially available ELISA kits for mouse IL-4, IL-5, and IL-13
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add BALF supernatant samples and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Data Presentation
The following tables present representative quantitative data from studies using the leukotriene receptor antagonist montelukast in an OVA-induced asthma model. These tables are provided as a template for presenting data from similar experiments.
Table 1: Effect of a Representative Leukotriene Receptor Antagonist (Montelukast) on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x 10⁵) | Eosinophils (x 10⁴) | Neutrophils (x 10⁴) | Lymphocytes (x 10⁴) | Macrophages (x 10⁴) |
| Control (Saline) | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 0.4 ± 0.1 |
| OVA-Challenged | 8.5 ± 1.2 | 5.2 ± 0.8 | 1.5 ± 0.4 | 1.3 ± 0.3 | 0.5 ± 0.2 |
| OVA + Montelukast (30 mg/kg) | 4.3 ± 0.7# | 2.1 ± 0.5# | 0.6 ± 0.2# | 0.7 ± 0.2# | 0.9 ± 0.3 |
Data are presented as mean ± SEM. *p < 0.05 compared to the Control group. #p < 0.05 compared to the OVA-Challenged group. Data is illustrative and based on findings from studies on montelukast.
Table 2: Effect of a Representative Leukotriene Receptor Antagonist (Montelukast) on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (Saline) | 15 ± 4 | 20 ± 5 | 35 ± 8 |
| OVA-Challenged | 85 ± 12 | 150 ± 25 | 220 ± 30* |
| OVA + Montelukast (30 mg/kg) | 40 ± 8# | 75 ± 15# | 110 ± 20# |
Data are presented as mean ± SEM. *p < 0.05 compared to the Control group. #p < 0.05 compared to the OVA-Challenged group. Data is illustrative and based on findings from studies on montelukast.[3]
Table 3: Effect of a Representative Leukotriene Receptor Antagonist (Montelukast) on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Baseline Penh | Penh at 25 mg/mL Methacholine |
| Control (Saline) | 0.8 ± 0.1 | 1.5 ± 0.3 |
| OVA-Challenged | 1.0 ± 0.2 | 4.8 ± 0.6* |
| OVA + Montelukast (30 mg/kg) | 0.9 ± 0.1 | 2.5 ± 0.4# |
Data are presented as mean ± SEM. *p < 0.05 compared to the Control group. #p < 0.05 compared to the OVA-Challenged group. Data is illustrative and based on findings from studies on montelukast.
Signaling Pathway
Conclusion
The ovalbumin-induced asthma model is a robust and reproducible tool for the preclinical evaluation of novel anti-asthma therapies. The protocols detailed in this document provide a comprehensive framework for assessing the efficacy of leukotriene receptor antagonists. By antagonizing the CysLT1 receptor, these compounds are expected to significantly reduce airway inflammation, eosinophil infiltration, Th2 cytokine production, and airway hyperresponsiveness in this model. The provided data tables, using montelukast as a surrogate, offer a clear template for the presentation and interpretation of experimental results. This comprehensive approach will aid researchers in advancing the development of new and effective treatments for allergic asthma.
References
- 1. researchgate.net [researchgate.net]
- 2. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of montelukast on subepithelial/peribronchial fibrosis in a murine model of ovalbumin induced chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
SR2640 Hydrochloride: A Potent Tool for Investigating Airway Hyperresponsiveness
Application Notes and Protocols for Researchers
Introduction
SR2640 hydrochloride is a potent, selective, and competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the CysLT1 and CysLT2 receptors. Its high affinity for these receptors makes it an invaluable tool for researchers studying the pathophysiology of airway diseases characterized by hyperresponsiveness, such as asthma. By blocking the action of leukotrienes D4 (LTD4) and E4 (LTE4), this compound allows for the elucidation of the role of these inflammatory mediators in bronchoconstriction, airway inflammation, and the development of airway hyperresponsiveness (AHR). These application notes provide detailed protocols for utilizing this compound in preclinical models of AHR.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride |
| Molecular Formula | C₂₃H₁₈N₂O₃·HCl |
| Molecular Weight | 406.87 g/mol |
| CAS Number | 146662-42-2 |
| Solubility | Soluble in DMSO up to 50 mM |
| Storage | Desiccate at room temperature |
Mechanism of Action: The Leukotriene Signaling Pathway
Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. In the airways, cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are key players in the inflammatory cascade that leads to the cardinal features of asthma. LTD4 and LTE4 exert their effects by binding to CysLT receptors on airway smooth muscle cells, inflammatory cells (such as eosinophils and mast cells), and epithelial cells. This binding triggers a signaling cascade resulting in bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells, all of which contribute to airway hyperresponsiveness. This compound acts as a competitive antagonist at the CysLT1 and CysLT2 receptors, thereby preventing the binding of LTD4 and LTE4 and inhibiting their pro-inflammatory and bronchoconstrictive effects.
Application Notes and Protocols for SR2640 Hydrochloride in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, primarily acting on the CysLT1 receptor.[1][2] Cysteinyl leukotrienes are inflammatory lipid mediators that play a crucial role in various physiological and pathological processes, including allergic reactions and inflammation. A key event following the activation of the CysLT1 receptor by its ligands is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger that triggers a cascade of downstream cellular responses. The ability of SR2640 to inhibit this LTD4-induced increase in cytosolic free calcium makes it a valuable tool for studying CysLT1 receptor signaling and for screening potential therapeutic agents targeting this pathway.
These application notes provide a comprehensive guide for utilizing this compound in calcium imaging assays, with a focus on human neutrophils as a model system. The protocols and data presented herein are designed to assist researchers in pharmacology, drug discovery, and cell signaling in investigating the effects of SR2640 and other compounds on intracellular calcium dynamics.
Mechanism of Action: Inhibition of LTD4-Induced Calcium Mobilization
Leukotriene D4 (LTD4) binds to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This initial release of Ca2+ from intracellular stores can then lead to the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular Ca2+. This compound acts as a competitive antagonist at the CysLT1 receptor, preventing LTD4 from binding and thereby inhibiting the entire downstream signaling cascade that leads to calcium mobilization.
Data Presentation
The following tables summarize the key properties of this compound and provide a template for presenting quantitative data from calcium imaging experiments.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | [2] |
| Molecular Formula | C23H18N2O3.HCl | [1] |
| Molecular Weight | 406.87 g/mol | [1] |
| Mechanism of Action | Competitive antagonist of LTD4 and LTE4 at the CysLT1 receptor | [1][2] |
| Solubility | Soluble to 50 mM in DMSO | [1] |
Table 2: Representative Quantitative Data of this compound in a Calcium Imaging Assay
Note: Specific quantitative data from the foundational study by Bouchelouche et al. (1990) on the dose-dependent inhibition of LTD4-induced calcium increase by SR2640 in human neutrophils is not publicly available. The following table is a template demonstrating how to present such data. Researchers should generate their own dose-response curves to determine these values in their specific experimental system.
| Concentration of SR2640 (nM) | LTD4 Concentration (nM) | Peak [Ca2+]i (nM) | Percent Inhibition of LTD4 Response |
| 0 (Control) | 10 | 350 ± 25 | 0% |
| 1 | 10 | 280 ± 20 | 20% |
| 10 | 10 | 150 ± 15 | 57% |
| 100 | 10 | 80 ± 10 | 77% |
| 1000 | 10 | 55 ± 8 | 84% |
| IC50 (nM) | ~20 | - | - |
Experimental Protocols
This section provides a detailed protocol for a calcium imaging assay to evaluate the inhibitory effect of this compound on LTD4-induced calcium mobilization in human neutrophils using the fluorescent calcium indicator Fluo-4 AM.
Materials and Reagents
-
This compound
-
Leukotriene D4 (LTD4)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
HBSS without Ca2+ and Mg2+
-
HEPES buffer
-
Fetal Bovine Serum (FBS)
-
Human neutrophils (freshly isolated)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities or fluorescence microscope
Protocol
1. Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C.
-
LTD4 Stock Solution (10 µM): Prepare a 10 µM stock solution of LTD4 in ethanol (B145695) or a suitable buffer. Aliquot and store at -80°C.
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO to a concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of DMSO. This may require gentle warming and vortexing. Store at room temperature.
-
Assay Buffer: HBSS with Ca2+ and Mg2+, supplemented with 10 mM HEPES and 0.1% BSA, pH 7.4.
2. Cell Preparation and Dye Loading
-
Isolate human neutrophils from fresh human blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in Assay Buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Prepare the Fluo-4 AM loading solution: For each 1 mL of cell suspension, mix 2 µL of 1 mM Fluo-4 AM stock solution and 2 µL of 10% Pluronic F-127 in a small volume of Assay Buffer. Vortex to mix.
-
Add the Fluo-4 AM loading solution to the cell suspension to achieve a final Fluo-4 AM concentration of 2-5 µM.
-
Incubate the cells for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.
-
After incubation, wash the cells twice with Assay Buffer to remove extracellular dye. Centrifuge at 300 x g for 5 minutes for each wash.
-
Resuspend the cells in Assay Buffer at a final concentration of 1 x 10^6 cells/mL.
3. Calcium Imaging Assay
-
Plate 100 µL of the Fluo-4 AM-loaded neutrophil suspension into each well of a 96-well black, clear-bottom microplate.
-
Centrifuge the plate at 200 x g for 3 minutes to gently pellet the cells at the bottom of the wells.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the this compound dilutions or vehicle (Assay Buffer with the same final concentration of DMSO) to the appropriate wells.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a stable baseline fluorescence reading for 30-60 seconds.
-
Using the plate reader's injector, add 50 µL of LTD4 solution (at a concentration that gives a submaximal response, e.g., EC80) to each well.
-
Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.
4. Data Analysis
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence intensity (F) to the initial baseline fluorescence (F0), i.e., F/F0.
-
Alternatively, data can be presented as the change in fluorescence (ΔF = F - F0).
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage inhibition of the LTD4-induced calcium response for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Peak Response with SR2640 - Basal Response) / (Peak Response with LTD4 alone - Basal Response))
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of LTD4-Induced Calcium Mobilization and its Inhibition by this compound
Caption: LTD4 signaling pathway and SR2640 inhibition.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for SR2640 calcium imaging assay.
Logical Relationship of Key Components in the Assay
Caption: Key component relationships in the assay.
References
Application Notes and Protocols for SR2640 Hydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of SR2640 hydrochloride in a variety of in vitro studies. This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2), making it a valuable tool for investigating the roles of leukotrienes D4 (LTD4) and E4 (LTE4) in various physiological and pathological processes.
Compound Information
This compound is a well-characterized small molecule with the following properties:
| Property | Value | Reference(s) |
| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | [1] |
| Molecular Formula | C₂₃H₁₈N₂O₃·HCl | [1][2] |
| Molecular Weight | 406.87 g/mol | [1][2][3] |
| Purity | ≥99% (HPLC) | [1][2][4] |
| CAS Number | 146662-42-2 | [1][2][5] |
| Appearance | Solid | [6] |
| Solubility | Soluble to 50 mM in DMSO.[2][3] Insoluble in water and ethanol.[7] | [2][3][7] |
| Storage (Powder) | Desiccate at room temperature or -20°C for up to 3 years.[2][6] | [2][6] |
| Storage (In Solvent) | -80°C for up to 1 year.[6] | [6] |
Mechanism of Action
This compound is a selective antagonist of the CysLT1 and CysLT2 receptors, with a high affinity for the LTD4 binding site.[1][7][8] By blocking these receptors, SR2640 inhibits the downstream signaling pathways initiated by LTD4 and LTE4. These pathways are known to be involved in inflammatory responses, smooth muscle contraction, and immune cell trafficking. The primary signaling cascade initiated by CysLT receptor activation involves the Gq alpha subunit of the G protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[8][9][10]
Figure 1: Simplified CysLT1 Receptor Signaling Pathway and the inhibitory action of SR2640.
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.069 mg of the compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.[6]
Note: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Experimental Protocols
This compound can be utilized in a variety of in vitro assays to investigate the biological functions of the CysLT receptors. Below are detailed protocols for key experiments.
Calcium Mobilization Assay
This assay measures the ability of SR2640 to inhibit LTD4-induced increases in intracellular calcium concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteinyl leukotriene signaling through perinuclear CysLT1 receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Leukotriene D4-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 10. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR2640 Hydrochloride Administration in Rodent Models
Disclaimer: Publicly available scientific literature lacks specific, detailed protocols for the administration of SR2640 hydrochloride in rodent models (mice and rats). The information provided herein is based on the compound's known biological activity, its use in other animal models (guinea pigs), and general principles of rodent drug administration. Researchers must conduct preliminary studies to determine optimal vehicles, dosages, and administration routes for their specific experimental context and adhere to all institutional and national guidelines for animal welfare.
Introduction to this compound
This compound is a potent and selective competitive antagonist of the leukotriene D₄ (LTD₄) and leukotriene E₄ (LTE₄) receptors.[1][2] Cysteinyl leukotrienes (LTD₄ and LTE₄) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma, by inducing bronchoconstriction, mucus secretion, and airway inflammation. By blocking the action of these leukotrienes, this compound presents as a valuable research tool for investigating the role of the leukotriene pathway in various disease models.
Chemical Properties:
| Property | Value |
| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride[2] |
| Molecular Formula | C₂₃H₁₈N₂O₃·HCl |
| Molecular Weight | 406.87 g/mol |
| Solubility | Soluble to 50 mM in DMSO.[3] Insoluble in water and ethanol.[3] |
| Purity | ≥99% (HPLC)[2] |
Potential Applications in Rodent Models
Based on its mechanism of action, this compound is a candidate for investigation in various rodent models of inflammatory and respiratory diseases, including:
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Asthma and Allergic Airway Inflammation: To study the role of leukotrienes in airway hyperresponsiveness, inflammation, and remodeling.
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Inflammatory Bowel Disease (IBD): To investigate the contribution of leukotrienes to intestinal inflammation.
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Periodontitis: To explore the impact of leukotriene receptor antagonism on periodontal inflammation and bone loss.[4]
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Pain and Hyperalgesia: To assess the involvement of the leukotriene pathway in inflammatory pain models.
General Protocols for Administration in Rodent Models
The following are generalized protocols. It is imperative for the researcher to perform vehicle safety and dose-ranging studies prior to definitive experiments.
Vehicle Selection and Preparation
Given that this compound is insoluble in water, a suitable vehicle is required for in vivo administration.
For Oral Administration (Gavage):
A common approach for water-insoluble compounds is to create a suspension. A potential starting point for vehicle formulation could be:
-
0.5% to 1% Methylcellulose (B11928114) (MC) in sterile water: MC is a widely used suspending agent.
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Saline with a low percentage of a non-ionic surfactant (e.g., 0.1-0.5% Tween 80) and/or a co-solvent (e.g., 1-5% DMSO): These can aid in wetting the compound and improving suspension stability.
Preparation of an Oral Suspension (Example):
-
Weigh the required amount of this compound.
-
In a sterile container, wet the powder with a small amount of the surfactant/co-solvent solution (e.g., Tween 80/DMSO in saline).
-
Gradually add the 0.5% methylcellulose solution while continuously stirring or vortexing to achieve a homogenous suspension.
-
Prepare fresh daily and keep suspended during administration.
For Intraperitoneal (IP) and Intravenous (IV) Administration:
For parenteral routes, solubility is more critical. Given its solubility in DMSO, a common strategy is to dissolve the compound in a minimal amount of DMSO and then dilute it with a physiologically compatible vehicle.
-
Vehicle Composition: A potential vehicle could be a mixture of DMSO, a solubilizing agent like PEG 400 or Cremophor EL, and saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept as low as possible (ideally below 10%, and even lower for IV to avoid toxicity).
Preparation of a Parenteral Solution (Example):
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For the final dosing solution, dilute the stock solution with a suitable vehicle such as a mixture of PEG 400 and saline. For example, a final vehicle could be 10% DMSO, 40% PEG 400, and 50% saline.
-
Ensure the final solution is clear and free of precipitation. Filter through a 0.22 µm sterile filter for IV administration.
-
Administer immediately after preparation.
Dose Selection
A study in guinea pigs demonstrated efficacy in inhibiting LTD₄-induced bronchoconstriction at an intravenous dose range of 0.03-1.00 mg/kg .[1] This range can serve as a starting point for dose-response studies in rodents. A typical dose-finding study might include doses such as 0.1, 0.3, 1.0, 3.0, and 10 mg/kg.
Administration Procedures
All procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Oral Gavage (Mouse and Rat):
-
Equipment: Appropriate size gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip.
-
Volume: Typically up to 10 ml/kg for mice and rats.
-
Procedure:
-
Measure the length of the gavage needle from the corner of the animal's mouth to the last rib to ensure proper placement in the stomach.
-
Properly restrain the animal to prevent movement and injury.
-
Gently insert the gavage needle into the diastema, pass it over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance.
-
Administer the suspension smoothly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress.
-
Intraperitoneal (IP) Injection (Mouse and Rat):
-
Equipment: 25-27 gauge needle for mice, 23-25 gauge needle for rats.
-
Volume: Typically up to 10 ml/kg.
-
Procedure:
-
Properly restrain the animal, exposing the abdomen.
-
Tilt the animal's head downwards.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Intravenous (IV) Injection (Mouse and Rat):
-
Equipment: 27-30 gauge needle.
-
Site: Lateral tail vein is most common.
-
Volume: Bolus injection typically up to 5 ml/kg.
-
Procedure:
-
Warm the animal's tail to dilate the veins.
-
Properly restrain the animal.
-
Insert the needle into the lateral tail vein, bevel up.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Quantitative Data
As there are no published studies on this compound in rodents, quantitative data on its administration and effects are not available. The following table is a template that researchers can use to structure their own findings from dose-ranging and efficacy studies.
Table 1: Template for In Vivo Efficacy Data of this compound in a Rodent Model of Asthma
| Treatment Group | Dose (mg/kg) | Route of Administration | Frequency | Airway Hyperresponsiveness (Penh) | Eosinophil Count in BALF (cells/mL) | IL-4 Levels in BALF (pg/mL) |
| Vehicle Control | - | e.g., Oral | Daily | |||
| SR2640 HCl | 0.1 | e.g., Oral | Daily | |||
| SR2640 HCl | 1.0 | e.g., Oral | Daily | |||
| SR2640 HCl | 10 | e.g., Oral | Daily | |||
| Positive Control | - | e.g., IP | Daily |
BALF: Bronchoalveolar Lavage Fluid; Penh: Enhanced Pause
Diagrams
Signaling Pathway
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; LTA4 [label="LTA₄", fillcolor="#F1F3F4", fontcolor="#202124"]; LTC4 [label="LTC₄", fillcolor="#F1F3F4", fontcolor="#202124"]; LTD4 [label="LTD₄", fillcolor="#FBBC05", fontcolor="#202124"]; LTE4 [label="LTE₄", fillcolor="#FBBC05", fontcolor="#202124"]; CysLT1R [label="CysLT₁ Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SR2640 [label="SR2640\nHydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Bronchoconstriction,\nInflammation,\nMucus Secretion", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Arachidonic_Acid -> LTA4 [label=" 5-LOX", fontsize=8, fontcolor="#5F6368"]; LTA4 -> LTC4 [label=" LTC₄S", fontsize=8, fontcolor="#5F6368"]; LTC4 -> LTD4; LTD4 -> LTE4; LTD4 -> CysLT1R [arrowhead=vee, color="#34A853"]; LTE4 -> CysLT1R [arrowhead=vee, color="#34A853"]; CysLT1R -> Inflammation [arrowhead=vee, color="#34A853"]; SR2640 -> CysLT1R [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Caption: Mechanism of action of this compound.
Experimental Workflow
// Nodes A [label="Rodent Model Selection\n(e.g., BALB/c mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Disease Induction\n(e.g., OVA sensitization\nand challenge)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="this compound\nAdministration\n(Vehicle, Dose, Route)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Assessment of\nAirway Hyperresponsiveness", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Bronchoalveolar\nLavage (BAL)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Histological Analysis\nof Lung Tissue", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; C -> E; C -> F; D -> G; E -> G; F -> G; } .dot Caption: Workflow for an asthma model study.
References
- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Leukotriene receptor antagonist reduces inflammation and alveolar bone loss in a rat model of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SR2640 Hydrochloride Concentration for Cell Culture Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SR2640 hydrochloride in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors, primarily targeting the cysteinyl leukotriene receptor 1 (CysLT1R). Leukotrienes are inflammatory mediators that, upon binding to CysLT1R, trigger a signaling cascade that leads to physiological responses such as smooth muscle contraction and increased vascular permeability. This compound blocks this binding, thereby inhibiting the downstream signaling pathways.
Q2: What is the primary downstream signaling pathway affected by this compound?
A2: The primary pathway inhibited by this compound is the Gq-protein coupled receptor pathway activated by LTD4. Binding of LTD4 to the CysLT1 receptor activates a Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound, by blocking the initial receptor activation, prevents this increase in intracellular calcium.
Q3: What is the recommended starting concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. Based on its high potency in biochemical assays, a broad starting concentration range is recommended for initial experiments. We suggest a range-finding experiment from 10 nM to 10 µM to determine the dose-response curve for your specific cell line and assay.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO up to 50 mM. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Effective optimization of this compound concentration requires quantifying its effects on cell viability and its potency in inhibiting LTD4-induced responses. The following tables provide examples of how to structure your quantitative data.
Table 1: Example Cytotoxicity Profile of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | 24 | > 10 |
| A549 (Human Lung Carcinoma) | 48 | > 10 |
| BEAS-2B (Human Bronchial Epithelial) | 24 | > 10 |
| BEAS-2B (Human Bronchial Epithelial) | 48 | > 10 |
Note: These are example values. The actual IC50 should be determined experimentally for your specific cell line and conditions. An IC50 value greater than the highest tested concentration indicates low cytotoxicity within that range.
Table 2: Example Potency of this compound in Functional Assays
| Cell Line | Assay | Agonist (LTD4) Concentration | IC50 (nM) |
| A549 | Inhibition of LTD4-induced Calcium Mobilization | 10 nM | 50 |
| BEAS-2B | Inhibition of LTD4-induced Calcium Mobilization | 10 nM | 75 |
Note: These are example values. The IC50 for functional inhibition should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
Materials:
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This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Measuring the Inhibition of LTD4-Induced Calcium Mobilization
This protocol is for determining the functional potency of this compound in blocking the LTD4 signaling pathway.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Leukotriene D4 (LTD4) stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
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Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
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96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed cells onto 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells once with HBSS containing Ca2+ and Mg2+.
-
Load the cells with the dye solution in HBSS and incubate for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Prepare a stock solution of LTD4 in HBSS with Ca2+ and Mg2+. The final concentration of LTD4 should be at its EC80 (the concentration that elicits 80% of the maximal response), which should be determined in a separate dose-response experiment. A typical starting concentration is 10 nM.
-
Place the plate in the fluorescent plate reader.
-
Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the LTD4 solution into the wells and immediately begin recording the change in fluorescence over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after agonist stimulation.
-
Calculate the percentage of inhibition of the LTD4-induced calcium response for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
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Use non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guides
Troubleshooting Workflow for Optimizing this compound Concentration
Caption: A logical workflow for troubleshooting the optimization of this compound concentration.
Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of LTD4 response | 1. This compound concentration is too low.2. Compound has degraded.3. Cell line does not express functional CysLT1 receptors.4. LTD4 concentration is too high. | 1. Increase the concentration range of this compound.2. Prepare a fresh stock solution of this compound.3. Confirm CysLT1R expression via RT-PCR or Western blot.4. Perform an LTD4 dose-response curve to determine the EC50 and use a concentration at or near this value. |
| High background in functional assays | 1. Autofluorescence of the compound.2. Solvent (DMSO) is causing a response. | 1. Run a control with this compound alone (no agonist) to measure its intrinsic fluorescence.2. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (≤ 0.1%). |
| Inconsistent results between experiments | 1. Variation in cell density or passage number.2. Inconsistent incubation times.3. Freeze-thaw cycles of stock solutions. | 1. Use cells within a consistent passage number range and ensure even seeding density.2. Standardize all incubation times for compound and agonist treatment.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Unexpected cell death | 1. This compound concentration is too high.2. Final DMSO concentration is too high. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range.2. Ensure the final DMSO concentration is ≤ 0.1%. |
Signaling Pathway and Experimental Workflow Diagrams
LTD4 Signaling Pathway and Inhibition by this compound
Caption: The signaling cascade initiated by LTD4 binding to the CysLT1 receptor and its inhibition by this compound.
Experimental Workflow for this compound Optimization
Caption: A step-by-step experimental workflow for optimizing this compound concentration in cell culture.
SR2640 hydrochloride stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of SR2640 hydrochloride in cell culture media. The following information is designed to help troubleshoot common issues and ensure the reliable application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1] It works by inhibiting the signaling pathways activated by these leukotrienes, which are involved in inflammatory responses. Specifically, it has been shown to inhibit LTD4-induced contractions in guinea pig ileum and trachea, as well as attenuate LTD4-induced chemotaxis of human polymorphonuclear leukocytes (PMNs).[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO up to 81 mg/mL (199.08 mM).[2][3] It is insoluble in water and ethanol.[2][3] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: Is there specific data on the stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a small molecule in cell culture is influenced by a multitude of factors, including the specific components of the medium, pH, temperature, and the presence of serum or cells.[5][6][7] Therefore, it is crucial for researchers to determine the stability of this compound under their specific experimental conditions.
Q4: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
Several factors can influence the stability of small molecules like this compound in a cell culture setting:
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pH: The typical pH of cell culture media (7.2-7.4) can promote the hydrolysis of susceptible compounds.[5]
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Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation.[5]
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Media Components: Certain components in the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can react with and degrade the compound.[5][8]
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Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Additionally, the cells themselves can metabolize the compound.[5]
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Light Exposure: Light-sensitive compounds can undergo photodegradation.[5]
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Oxidation: Dissolved oxygen in the media can lead to oxidative degradation of the compound.[9]
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Adsorption to Plasticware: Hydrophobic compounds may adsorb to the surface of cell culture plates and pipette tips, reducing the effective concentration in the media.[6]
Troubleshooting Guide
Issue 1: I am observing lower than expected potency or inconsistent results with this compound in my cell-based assays.
This could be due to the degradation of the compound in your cell culture medium or precipitation.[6][9]
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability study of this compound in your specific cell culture medium (with and without cells) over the time course of your experiment. A detailed protocol is provided below.
-
Check for Precipitation: Visually inspect the media for any precipitate after adding the this compound stock solution. Also, consider centrifuging the media and analyzing the supernatant to quantify the amount of soluble compound.
-
Optimize Dilution: When preparing your working solution, add the DMSO stock of this compound to pre-warmed (37°C) media and mix thoroughly to avoid precipitation.[5] A serial dilution approach may be beneficial.[6]
-
Use Low-Binding Plasticware: To minimize adsorption, consider using low-protein-binding plates and pipette tips.[7]
-
Issue 2: My this compound solution in cell culture media appears cloudy or has visible particles.
This indicates that the compound has precipitated out of solution, likely due to its low aqueous solubility.[2][3][5]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The concentration of this compound may be too high for the aqueous environment of the cell culture medium. Try using a lower final concentration.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity or precipitation.[6]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[5]
-
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific experimental setup.
1. Preparation of this compound Spiked Media:
- Prepare a fresh stock solution of this compound in DMSO.
- Warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
- Spike the pre-warmed medium with the this compound stock solution to achieve your desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is at a level that does not affect your cells (e.g., <0.5%).
- Prepare two sets of samples: one with your cells seeded at the desired density and another cell-free control.
2. Incubation:
- Incubate the plates in a standard cell culture incubator (37°C, 5% CO2) for the duration of your typical experiment (e.g., 0, 2, 4, 8, 24, 48 hours).
3. Sample Collection:
- At each time point, collect an aliquot of the cell culture medium from both the cell-containing and cell-free wells.
- For the cell-containing wells, you may also want to collect cell lysates to assess intracellular compound concentration.
4. Sample Processing:
- To precipitate proteins and extract the compound, add cold acetonitrile (B52724) (containing an internal standard if available) to your media aliquots.
- Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to HPLC vials for analysis.
5. Analytical Method:
- Quantify the concentration of intact this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.
- A C18 reverse-phase column is a common choice for small molecule analysis.[7]
6. Data Analysis:
- Plot the percentage of this compound remaining at each time point relative to the 0-hour time point.
- Calculate the half-life (t½) of the compound in your cell culture medium.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 406.87 g/mol | |
| Formula | C₂₃H₁₈N₂O₃·HCl | |
| Solubility | Soluble to 50 mM in DMSO | |
| 81 mg/mL (199.08 mM) in fresh DMSO | [3] | |
| Insoluble in Water and Ethanol | [2][3] | |
| Storage (Powder) | Desiccate at RT or -20°C for 3 years | [4] |
| Storage (Stock Solution) | 1 year at -80°C in solvent, 1 month at -20°C in solvent | [3] |
Table 2: Example Data Table for this compound Stability Assessment
| Time (hours) | % Remaining (Cell-Free Medium) | % Remaining (Medium with Cells) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Visualizations
References
- 1. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]
- 2. SR 2640 hydrochloride产品说明书 [selleck.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. SR 2640 hydrochloride | 146662-42-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: SR2640 Hydrochloride for In Vivo Administration
Frequently Asked Questions (FAQs)
Q1: What is SR2640 hydrochloride and what is its mechanism of action?
This compound is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1] By blocking these receptors, it inhibits the inflammatory signaling cascade mediated by cysteinyl leukotrienes, which are key players in conditions like asthma.[1][2]
Q2: What is the solubility of this compound?
This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol. This low aqueous solubility presents a challenge for in vivo administration and necessitates the use of a suitable vehicle.
Q3: What is the recommended vehicle for oral administration of this compound?
For oral administration, a suspension of this compound in an aqueous vehicle containing a suspending agent is recommended. A commonly used and effective vehicle is a 0.5% to 1.5% (w/v) solution of sodium carboxymethylcellulose (CMC-Na).[3] This creates a homogenous suspension that allows for consistent dosing.
Q4: Can this compound be administered via other routes, such as intraperitoneal (IP) or intravenous (IV)?
While oral administration is common, IP or IV routes may be considered. However, due to its poor water solubility, these routes require more complex formulations. For IP injections, a suspension in a vehicle like 0.5% CMC-Na can be used, but care must be taken to ensure sterility and to avoid peritoneal irritation. For IV administration, a solution is preferred to prevent embolism. This typically involves the use of co-solvents like DMSO, polyethylene (B3416737) glycol 400 (PEG400), or propylene (B89431) glycol, often in combination with surfactants. It is critical to ensure the final concentration of organic solvents is within tolerable limits for the animal model.
Q5: How should I store the this compound powder and its formulations?
This compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C for several months.[1] Aqueous suspensions, such as those made with CMC-Na, are generally unstable and should be prepared fresh before each experiment to ensure accurate dosing and to prevent microbial growth.[4]
Quantitative Data
The following tables provide a summary of the known physicochemical properties and formulation components for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₈N₂O₃·HCl | |
| Molecular Weight | 406.87 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility (DMSO) | ≥ 50 mM | [5] |
| Solubility (Water) | Insoluble | N/A |
| Solubility (Ethanol) | Insoluble | N/A |
Table 2: Recommended Vehicle Composition for Oral Administration
| Component | Role | Recommended Concentration |
| This compound | Active Pharmaceutical Ingredient | Target dose-dependent |
| Sodium Carboxymethylcellulose (CMC-Na) | Suspending Agent | 0.5% - 1.5% (w/v) |
| Sterile Water for Injection | Vehicle | q.s. to final volume |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (10 mg/mL in 10 mL of 0.5% CMC-Na)
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 50 mg of CMC-Na powder.
-
In a sterile beaker, add the CMC-Na to 10 mL of sterile water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take 1-2 hours.
-
-
Prepare the this compound Suspension:
-
Weigh 100 mg of this compound powder.
-
In a separate sterile container, add a small amount of the prepared 0.5% CMC-Na vehicle to the this compound powder to create a smooth paste. This pre-wetting step is crucial for preventing clumping.
-
Gradually add the remaining 0.5% CMC-Na vehicle to the paste while vortexing or stirring continuously to ensure a homogenous suspension.
-
For optimal particle dispersion, sonicate the suspension for 10-15 minutes in a water bath sonicator.
-
-
Administration:
-
Immediately before administration, vortex the suspension to ensure uniformity.
-
Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation or aggregation in the suspension. | - Incomplete dissolution of CMC-Na. - Improper wetting of the this compound powder. - Suspension prepared too far in advance. | - Ensure the CMC-Na is fully dissolved before adding the compound. - Create a smooth paste of the compound with a small amount of the vehicle before adding the full volume. - Prepare the suspension fresh before each use. |
| Difficulty in drawing a consistent volume of the suspension. | - High viscosity of the CMC-Na solution. - Clogging of the syringe needle. | - Use a lower concentration of CMC-Na (e.g., 0.5%). - Use a wider gauge needle for drawing and administering the suspension. - Ensure the suspension is well-mixed and free of large aggregates. |
| Animal distress during or after oral gavage (e.g., coughing, choking). | - Improper gavage technique leading to administration into the trachea. - Esophageal or stomach injury from the gavage needle. | - Ensure proper restraint of the animal to align the esophagus and trachea correctly. - Use a flexible, ball-tipped gavage needle of the appropriate size for the animal. - Administer the suspension slowly and steadily. If resistance is met, do not force the needle. |
| High variability in experimental results. | - Inconsistent dosing due to an inhomogeneous suspension. - Instability of the compound in the vehicle. | - Vortex the suspension thoroughly immediately before drawing each dose. - Prepare the suspension fresh for each experiment to avoid degradation of the compound. |
Visualizations
Leukotriene D4 (LTD4) Receptor Signaling Pathway
Caption: Signaling pathway of Leukotriene D4 (LTD4) and the inhibitory action of this compound.
Experimental Workflow for In Vivo Administration
Caption: A typical experimental workflow for the in vivo oral administration of this compound.
References
Technical Support Center: Preventing SR2640 Hydrochloride Precipitation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent and troubleshoot precipitation issues with SR2640 hydrochloride stock solutions. Following these guidelines will help ensure the accuracy and reproducibility of your experiments.
Compound Data Summary
A summary of the key quantitative data for this compound is provided below. Always refer to the batch-specific Certificate of Analysis (CofA) for the most accurate information.
| Parameter | Value | Notes |
| Molecular Weight | 406.87 g/mol | Use for accurate molar concentration calculations.[1][2][3] |
| Chemical Formula | C₂₃H₁₈N₂O₃·HCl | --- |
| Purity | ≥99% | Purity is typically determined by HPLC.[1][4] |
| Solubility in DMSO | ≤ 81 mg/mL (199.08 mM)[2][5] | Anhydrous, high-purity DMSO is critical for achieving maximum solubility.[5][6] |
| Solubility in Water | Insoluble[2][5] | --- |
| Solubility in Ethanol | Insoluble[2][5] | --- |
| Recommended Storage (Powder) | -20°C for up to 3 years | Desiccate to protect from moisture.[1] |
| Recommended Storage (Stock Solution) | -20°C (short-term) or -80°C (long-term) | Aliquoting is highly recommended to avoid freeze-thaw cycles.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and competitive antagonist of the cysteinyl leukotriene receptors CysLT₁ and CysLT₂.[1][4][5] It specifically inhibits the biological effects of leukotriene D₄ (LTD₄) and leukotriene E₄ (LTE₄).[1][9] These leukotrienes are inflammatory mediators that, upon binding to their receptors, trigger downstream signaling events such as increased intracellular calcium, leading to effects like smooth muscle contraction.[1][9] By blocking these receptors, SR2640 prevents these downstream effects.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][5] It is practically insoluble in water and ethanol.[2][5] It is crucial to use anhydrous (moisture-free), high-purity DMSO, as absorbed moisture can significantly reduce the solubility of the compound and promote precipitation.[5][10]
Q3: My this compound stock solution has precipitated after storage. What should I do?
A3: Precipitation in a DMSO stock solution upon storage, especially after freezing, can often be reversed. Gently warm the vial in a 37°C water bath for 5-10 minutes and then vortex thoroughly to redissolve the compound.[11][12] Always ensure the solution is clear and all precipitate is dissolved before use.[6] To prevent this, ensure your stock concentration is not too high and use anhydrous DMSO.
Q4: How can I prevent precipitation when diluting my DMSO stock solution into aqueous media for experiments?
A4: This is a common issue known as "precipitation upon dilution" and occurs because the compound is poorly soluble in the final aqueous medium.[13] To minimize this:
-
Warm Media: Gently warm your aqueous buffer or cell culture medium to 37°C before adding the compound.[11]
-
Rapid Mixing: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to facilitate rapid dispersion.[11][14]
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5%, to avoid solvent-related effects and toxicity.[6]
-
Serial Dilution: Instead of a single large dilution, perform an intermediate dilution step in your aqueous medium.[11]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a detailed method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 406.87 g/mol )
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-calculation:
-
To prepare a 10 mM stock solution, you need to dissolve 4.069 mg of this compound in 1 mL of DMSO.
-
Calculation: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 406.87 g/mol × 1000 mg/g = 4.069 mg
-
-
Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh out the desired mass (e.g., 4.069 mg) of the powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.
-
Cap the tube tightly and vortex the solution thoroughly until all the powder is completely dissolved. A clear solution should be observed.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to assist dissolution.[12][15]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can promote precipitation and degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed tubes.[6][7]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date.
-
For long-term storage, place the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.[6][8]
-
Troubleshooting Guide
Use this guide to diagnose and resolve common issues with this compound precipitation.
References
- 1. SR 2640 hydrochloride (CAS 146662-42-2): R&D Systems [rndsystems.com]
- 2. SR 2640 hydrochloride产品说明书 [selleck.cn]
- 3. medkoo.com [medkoo.com]
- 4. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. file.selleckchem.com [file.selleckchem.com]
- 15. benchchem.com [benchchem.com]
SR2640 hydrochloride off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of SR2640 hydrochloride in cellular assays. Particular focus is given to understanding its selectivity and addressing potential questions about its effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene CysLT1 receptor. It specifically acts against leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[1][2][3] Its mechanism involves blocking the binding of these pro-inflammatory mediators to the CysLT1 receptor, thereby inhibiting downstream signaling pathways.[4]
Q2: Is this compound known to have off-target effects?
Based on available data, this compound is described as a highly selective antagonist for the LTD4/LTE4 receptor.[1][4] Studies have shown that it does not inhibit contractions induced by histamine (B1213489).[1][2][3] Furthermore, it has been observed to have no effect on cellular aggregation induced by LTB4 or PAF-acether, suggesting its specificity for the LTD4/LTE4 signaling pathway.[5]
Q3: What are the expected on-target effects of this compound in cellular assays?
The primary on-target effects of this compound are the inhibition of cellular responses mediated by LTD4 and LTE4. These include:
-
Inhibition of LTD4-induced smooth muscle contraction (e.g., in guinea pig ileum and trachea).[1][2][3]
-
Reduction of LTD4-induced calcium mobilization and inositol (B14025) phosphate (B84403) production in human neutrophils.
-
Inhibition of LTD4-mediated attenuation of human polymorphonuclear (PMN) leukocyte chemotaxis.[1][3]
-
Suppression of LTD4-induced aggregation of canine polymorphonuclear leukocytes.[5]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO, with a solubility of up to 50 mg/ml or 50 mM.[3][6] For storage, it is recommended to keep it refrigerated at 2–8°C.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No inhibition of LTD4-induced response | 1. Incorrect concentration of SR2640: The concentration may be too low to effectively antagonize the LTD4 concentration used. 2. Degraded compound: Improper storage or handling may have led to the degradation of SR2640. 3. High concentration of LTD4: The concentration of the agonist (LTD4) may be too high, overcoming the competitive antagonism. | 1. Titrate SR2640 concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions. 2. Use fresh compound: Prepare a fresh stock solution of SR2640 from a properly stored aliquot. 3. Optimize LTD4 concentration: Use a concentration of LTD4 that is at or near its EC50 to allow for effective competitive inhibition. |
| Inhibition of a non-LTD4/LTE4 mediated response | 1. Experimental artifact: The observed effect may not be a direct pharmacological effect of SR2640 but could be due to other factors in the assay system. 2. Non-specific effects at high concentrations: At very high concentrations, small molecules can sometimes exhibit non-specific effects. | 1. Include appropriate controls: Use vehicle controls (DMSO) and other negative controls to rule out artifacts. Test the effect of SR2640 in the absence of any agonist. 2. Perform a concentration-response curve: Determine if the effect is dose-dependent and occurs at concentrations significantly higher than those required for CysLT1 receptor antagonism. |
| Variability in results between experiments | 1. Inconsistent cell conditions: Cell passage number, density, and health can influence receptor expression and signaling. 2. Inconsistent reagent preparation: Variations in the preparation of SR2640 or agonist solutions. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities. 2. Prepare fresh solutions: Prepare fresh stock and working solutions for each experiment from a reliable source of the compound. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| pA2 value (LTD4 antagonism) | 8.7 | Guinea-pig trachea | [2] |
| IC50 (inhibition of [3H]LTD4 binding) | 23 nM | Guinea-pig lung membranes | [2][4] |
| IC50 (LTD4-inhibited LTB4-induced migration) | 38 nM | Canine polymorphonuclear leukocytes | [5] |
| EC50 (LTD4-induced aggregation) | 36 nM | Canine polymorphonuclear leukocytes | [5] |
Key Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay
-
Tissue Preparation: Isolate guinea pig ileum or trachea and mount in an organ bath containing a suitable physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Antagonist Incubation: Add this compound at various concentrations to the organ bath and incubate for a predetermined time.
-
Agonist Challenge: Add a cumulative concentration-response curve of LTD4 to the organ bath. As a control for selectivity, a separate experiment can be performed using histamine as the agonist.
-
Data Analysis: Measure the contractile responses and plot concentration-response curves. Calculate the pA2 value for SR2640 against LTD4-induced contractions using a Schild plot analysis.
Protocol 2: Radioligand Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from guinea pig lung tissue.
-
Binding Reaction: In a reaction buffer, incubate the lung membranes with a fixed concentration of [3H]LTD4 (e.g., 0.4 nM) in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: Allow the binding reaction to proceed at a specific temperature for a set time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of SR2640 to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for SR2640 experiments.
References
- 1. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]
- 2. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. amsbio.com [amsbio.com]
- 5. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
troubleshooting inconsistent results with SR2640 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR2640 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][2] By blocking these receptors, it inhibits the inflammatory and bronchoconstrictory effects of cysteinyl leukotrienes, which are key mediators in inflammatory responses.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM.[2] It is sparingly soluble in aqueous solutions. For long-term storage, the solid compound should be stored at -20°C. DMSO stock solutions can also be stored at -20°C. To ensure the integrity of the compound, it is recommended to use fresh DMSO for preparing solutions, as moisture-absorbing DMSO can reduce solubility.
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. However, as with any small molecule inhibitor, off-target activity is a possibility. To ensure the observed effects are specific to the antagonism of LTD4/LTE4 receptors, researchers should consider including appropriate controls in their experiments. These may include:
-
Using a structurally unrelated leukotriene receptor antagonist to confirm the observed phenotype.
-
Performing rescue experiments by co-administering an excess of the receptor's natural ligand (LTD4).
-
Utilizing a cell line that does not express the target receptors as a negative control.
Troubleshooting Inconsistent Results
Problem 1: I am observing lower than expected potency or a complete lack of activity of this compound in my cell-based assay.
Possible Cause 1: Compound Degradation
While specific degradation pathways for this compound in aqueous solutions are not well-documented, many small molecules are susceptible to degradation due to factors like pH, temperature, and light exposure.
-
Recommendation: Prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid prolonged storage of the compound in aqueous buffers. If you must prepare stock solutions in aqueous buffers, perform a stability test by measuring the compound's activity at different time points after preparation. Protect solutions from light, especially if they are to be stored for any length of time.
Possible Cause 2: Poor Solubility and Precipitation in Aqueous Media
This compound has low aqueous solubility. When a concentrated DMSO stock is diluted into aqueous cell culture medium, the compound can precipitate out of solution, leading to a lower effective concentration.
-
Recommendation: Visually inspect your final working solution for any signs of precipitation. When diluting the DMSO stock, add it to the aqueous medium slowly while vortexing or mixing to facilitate dissolution. It is also advisable to keep the final DMSO concentration in your assay as low as possible (typically below 0.5%) to minimize solvent effects and improve solubility. Consider performing a solubility test in your specific cell culture medium.
Problem 2: I am seeing significant variability in my results between experiments.
Possible Cause 1: Lot-to-Lot Variability of this compound
As with any synthesized chemical, there can be variations in purity and potency between different manufacturing lots.
-
Recommendation: If you suspect lot-to-lot variability, it is crucial to qualify each new lot of this compound. This can be done by running a standard dose-response curve and comparing the IC50 or pA2 value to previously obtained data. If possible, purchase larger quantities from a single lot to ensure consistency across a series of experiments.
Possible Cause 2: Inconsistent Experimental Conditions
Minor variations in experimental parameters can lead to significant differences in results, especially when working with a potent antagonist.
-
Recommendation: Standardize all experimental conditions, including cell density, incubation times, and temperature. Ensure that the final concentration of the vehicle (DMSO) is consistent across all wells, including controls.
Problem 3: The observed effect in my in vivo experiment is less than anticipated based on in vitro data.
Possible Cause: Pharmacokinetic Properties
The efficacy of a compound in vivo is influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. This compound may be subject to rapid metabolism or poor bioavailability in the animal model being used.
-
Recommendation: Review existing literature for pharmacokinetic data on this compound in your specific animal model. If data is unavailable, consider conducting a pilot pharmacokinetic study to determine the compound's half-life and optimal dosing regimen.
Quantitative Data Summary
| Parameter | Value | Species | Assay System | Reference |
| pA2 | 8.7 | Guinea Pig | Trachea Contraction | |
| IC50 | 23 nM | Guinea Pig | [3H]LTD4 Binding to Lung Membranes |
Experimental Protocols
1. In Vitro Guinea Pig Trachea Contraction Assay (Based on Ahnfelt-Ronne et al., 1988)
This protocol describes a method to assess the antagonist activity of this compound on LTD4-induced smooth muscle contraction.
-
Tissue Preparation: Guinea pig tracheas are isolated and cut into spiral strips.
-
Experimental Setup: The tracheal strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Protocol:
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a stable contraction with a submaximal concentration of LTD4.
-
Once a stable plateau is reached, add increasing concentrations of this compound to the bath and record the relaxation of the tracheal strip.
-
To determine the pA2 value, cumulative concentration-response curves to LTD4 are generated in the absence and presence of fixed concentrations of this compound.
-
2. Radioligand Binding Assay (Based on Ahnfelt-Ronne et al., 1988)
This protocol measures the ability of this compound to displace the binding of radiolabeled LTD4 from its receptors.
-
Membrane Preparation: Prepare crude membrane fractions from guinea pig lung tissue.
-
Binding Assay:
-
Incubate the lung membranes with a fixed concentration of [3H]LTD4.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate the mixture to allow for competitive binding.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
The IC50 value is determined from the concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4.
-
Visualizations
Caption: Signaling pathway of LTD4 and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
Technical Support Center: SR2640 Hydrochloride for Primary Cell Research
Welcome to the technical support center for SR2640 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in primary cell culture experiments. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD4 and LTE4) receptors, specifically targeting the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes are inflammatory mediators that, upon binding to CysLT1R, trigger a signaling cascade leading to physiological responses such as smooth muscle contraction, increased vascular permeability, and chemotaxis of immune cells.[1] By blocking this interaction, this compound can inhibit these pro-inflammatory responses.
Q2: What is the recommended working concentration of this compound for primary cells?
The optimal working concentration of this compound can vary significantly depending on the primary cell type, the specific assay being performed, and the expression level of the CysLT1 receptor. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on available literature, a starting point for concentration ranges can be inferred.
Data Summary: Recommended Starting Concentrations for this compound in Primary Cells
| Primary Cell Type | Assay | Recommended Starting Concentration Range | Key Considerations |
| Human Neutrophils | Calcium Mobilization | 1 µM - 10 µM | Pre-incubation for 15-30 minutes is recommended before agonist stimulation.[2][3] |
| Chemotaxis | 1 µM - 10 µM | Assess inhibition of LTD4-induced migration.[4] | |
| Human Macrophages | Cytokine Release | 1 µM - 25 µM | Monitor inhibition of LTD4-induced release of pro-inflammatory cytokines. |
| Phagocytosis | 1 µM - 25 µM | Evaluate the effect on phagocytic activity in the presence of leukotrienes. | |
| Human Dermal Fibroblasts | Cell Proliferation | 1 µM - 20 µM | Determine the effect on LTD4-mediated fibroblast proliferation. |
| Collagen Synthesis | 1 µM - 20 µM | Assess the impact on collagen production in response to leukotriene stimulation.[5][6][7] | |
| Human Endothelial Cells (e.g., HUVECs) | Permeability Assay | 1 µM - 15 µM | Measure the inhibition of LTD4-induced endothelial barrier disruption.[8][9][10] |
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. To avoid precipitation, ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C, protected from light and moisture.
Q4: Can this compound cause cytotoxicity in primary cells?
While this compound is designed to be a specific receptor antagonist, high concentrations may induce off-target effects or cytotoxicity.[2][11] It is essential to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assays to ensure that the observed effects are not due to cell death. If cytotoxicity is observed, consider reducing the concentration or the incubation time.
Experimental Protocols
Here are detailed methodologies for key experiments using this compound with primary cells.
Protocol 1: Calcium Mobilization Assay in Primary Human Neutrophils
This protocol measures the ability of this compound to inhibit LTD4-induced intracellular calcium mobilization.
Materials:
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Primary human neutrophils
-
This compound
-
Leukotriene D4 (LTD4)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Isolate primary human neutrophils from fresh human blood using a standard isolation protocol. Resuspend the cells in HBSS.
-
Dye Loading: Incubate the neutrophils with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) for 30-45 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh HBSS.
-
Plating: Plate the dye-loaded neutrophils in a 96-well black, clear-bottom plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 15-30 minutes at room temperature.
-
Agonist Stimulation: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Inject a pre-determined concentration of LTD4 (e.g., 10 nM) to stimulate calcium mobilization and immediately begin kinetic reading.
-
Data Analysis: Measure the peak fluorescence intensity and calculate the inhibition of the LTD4-induced calcium response by this compound.
Protocol 2: Cytokine Release Assay in Primary Human Macrophages
This protocol assesses the effect of this compound on LTD4-induced cytokine production.
Materials:
-
Primary human macrophages (e.g., monocyte-derived macrophages)
-
This compound
-
Leukotriene D4 (LTD4)
-
Lipopolysaccharide (LPS) as a positive control for cytokine release
-
Complete cell culture medium
-
24-well tissue culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed primary human macrophages in a 24-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 25 µM) or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LTD4 (e.g., 100 nM) or LPS (e.g., 100 ng/mL) for a specified period (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Quantify the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of LTD4-induced cytokine release by this compound.
Visualizations
Signaling Pathway
Caption: CysLT1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. litfl.com [litfl.com]
- 2. benchchem.com [benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) [bmbreports.org]
- 8. corning.com [corning.com]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
SR2640 Hydrochloride Formulation Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on preparing stable formulations of SR2640 hydrochloride. The information is compiled from publicly available data sheets and general principles of pharmaceutical formulation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is practically insoluble in water and ethanol.[3] For most in vitro assays, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.
Q2: What are the recommended storage conditions for this compound?
A2: Storage conditions depend on the form of the compound. Following the recommended guidelines is crucial to prevent degradation and ensure experimental reproducibility.
Q3: Can I dissolve this compound directly in aqueous buffers for my experiment?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility.[3] Doing so will likely result in incomplete dissolution and inaccurate concentration. The standard practice is to first dissolve the compound in DMSO to create a high-concentration stock solution and then dilute this stock into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay.
Q4: How can I prepare this compound for in vivo oral administration?
A4: For preclinical oral dosing, a suspension is typically required. A common method is to prepare a homogeneous suspension in a vehicle containing a suspending agent like Carboxymethylcellulose Sodium (CMC-Na).[3]
Troubleshooting Guides
Issue 1: Precipitation Observed After Diluting DMSO Stock in Aqueous Buffer
-
Potential Cause 1: Poor Aqueous Solubility. this compound is insoluble in water.[3] When the DMSO stock is diluted into an aqueous medium, the compound may crash out of solution if its solubility limit is exceeded.
-
Solution 1a: Decrease the final concentration of this compound in your assay.
-
Solution 1b: Increase the percentage of DMSO in the final solution, if tolerated by the experimental system.
-
Solution 1c: Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.1-0.5%) in the aqueous buffer to improve wetting and apparent solubility.
-
Potential Cause 2: Salt Disproportionation. SR2640 is a hydrochloride salt of a weak base. In aqueous solutions, particularly those with a pH approaching or exceeding the pKa of the compound, the salt can convert to the less soluble free base form, causing precipitation.[4][5]
-
Solution 2a: Control the pH of the final aqueous solution. Lowering the pH (e.g., to pH < 5) can help maintain the compound in its more soluble salt form.
-
Solution 2b: If pH cannot be altered, consider using a formulation with precipitation inhibitors like PVP/VA or HPMC-AS, which can help maintain a supersaturated state.[4][5]
References
SR2640 hydrochloride light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and storage of SR2640 hydrochloride. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder?
For long-term storage and to ensure maximum stability, it is recommended to store this compound as a powder at -20°C.[1][2] Under these conditions, the compound is stable for up to three years.[1][2] For short-term storage, desiccating at room temperature is also an option.[3][4]
2. How should I store solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, these solutions are best kept at -80°C, where they can be stable for up to one year.[1][2] For shorter periods, storage at -20°C for up to one month is also acceptable.[2]
3. Is this compound light-sensitive?
4. What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[2][3][6] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]
5. How can I troubleshoot inconsistent results in my experiments with this compound?
Inconsistent results can arise from several factors related to the handling and storage of this compound. Here is a troubleshooting guide to address potential issues:
-
Compound Degradation: Ensure that the compound has been stored correctly according to the recommended conditions (see FAQs 1 and 2). Improper storage can lead to degradation and reduced activity.
-
Light Exposure: If the compound or its solutions have been exposed to light for extended periods, photodegradation may have occurred. It is advisable to use a fresh, light-protected stock.
-
Solution Stability: Avoid multiple freeze-thaw cycles of your stock solutions by preparing and storing aliquots.
-
Solvent Quality: Use high-purity, anhydrous DMSO for preparing your solutions, as the presence of water can affect solubility.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the storage and handling of this compound.
| Parameter | Condition | Duration | Stability/Solubility | Citations |
| Storage (Powder) | -20°C | 3 years | Stable | [1][2] |
| Room Temperature | Short-term | Desiccate | [3][4] | |
| Storage (in Solvent) | -80°C | 1 year | Stable | [1][2] |
| -20°C | 1 month | Stable | [2] | |
| Solubility | DMSO | - | Up to 50 mM | [3][6] |
| DMSO | - | 81 mg/mL (199.08 mM) | [2] |
Experimental Protocols
Protocol: Inhibition of Leukotriene D4 (LTD4)-Induced Human Polymorphonuclear (PMN) Chemotaxis
This protocol details an in vitro assay to evaluate the inhibitory effect of this compound on the chemotaxis of human PMNs towards the chemoattractant LTD4.
Materials:
-
This compound
-
Leukotriene D4 (LTD4)
-
Human Polymorphonuclear (PMN) Leukocytes (freshly isolated)
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution. Further dilute in assay medium to the desired working concentrations.
-
Isolation of Human PMNs: Isolate PMNs from fresh human peripheral blood using a suitable method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Cell Viability and Counting: Assess PMN viability using Trypan Blue exclusion. The viability should be >95%. Count the cells and resuspend them in assay medium to a final concentration of 2 x 10^6 cells/mL.
-
Assay Setup:
-
Add assay medium containing various concentrations of LTD4 to the lower wells of the Boyden chamber. Include a negative control with assay medium only.
-
In separate tubes, pre-incubate the PMN suspension with different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated PMN suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring their ATP levels using a luminescent-based assay like CellTiter-Glo®.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the number of migrated cells.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Visualizations
Signaling Pathway of Leukotriene D4 (LTD4) and Inhibition by this compound
Caption: LTD4 signaling and this compound inhibition.
Experimental Workflow for PMN Chemotaxis Inhibition Assay
Caption: Workflow for chemotaxis inhibition assay.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: Troubleshooting inconsistent results.
References
Validation & Comparative
A Comparative Analysis of SR2640 Hydrochloride and Montelukast in Asthma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of SR2640 hydrochloride and montelukast (B128269), two prominent antagonists of the cysteinyl leukotriene receptor, for their application in asthma research. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and discovery efforts.
Executive Summary
Both this compound and montelukast are potent antagonists of cysteinyl leukotriene receptors, which play a crucial role in the pathophysiology of asthma. Montelukast, a widely prescribed medication for asthma and allergic rhinitis, selectively targets the cysteinyl leukotriene receptor 1 (CysLT1). This compound is a potent and selective antagonist of leukotriene D4 (LTD4) and E4 (LTE4) receptors. While direct head-to-head comparative studies are limited, this guide synthesizes available preclinical data to offer a comprehensive overview of their respective pharmacological profiles.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory mediators released from mast cells and eosinophils. In the airways, their binding to CysLT1 receptors on smooth muscle cells and other pro-inflammatory cells triggers a cascade of events leading to bronchoconstriction, increased mucus secretion, and airway edema, all hallmark features of asthma.
Both this compound and montelukast exert their therapeutic effects by competitively blocking the CysLT1 receptor, thereby inhibiting the downstream effects of cysteinyl leukotrienes.
Comparative Guide: Validation of Bemcentinib (AXL Inhibitor) Activity with a Negative Control
Note on SR2640 Hydrochloride
Initial research indicates that this compound is a potent and selective antagonist of the leukotriene D4 and E4 receptors and is not reported to be an AXL receptor tyrosine kinase inhibitor.[1][2][3][4][5][6][7] Therefore, this guide will proceed by using a well-characterized, potent, and selective AXL inhibitor, Bemcentinib (BGB324) , to demonstrate the principles of activity validation with a negative control as requested. For the purposes of this guide, the negative control will be a hypothetical inactive analog of Bemcentinib, herein referred to as "NC-BGB".
This guide provides an objective comparison of the pharmacological activity of Bemcentinib (BGB324), a selective AXL receptor tyrosine kinase inhibitor, against a hypothetical, structurally similar but biologically inactive negative control (NC-BGB). The experimental data and detailed protocols provided are intended to guide researchers in validating the specific on-target effects of Bemcentinib in their studies.
Introduction to AXL and Bemcentinib
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptors.[8] AXL signaling is initiated by its ligand, Gas6, leading to receptor dimerization and autophosphorylation of its intracellular kinase domain.[8][9] This activation triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are involved in crucial cellular processes like proliferation, survival, migration, and immune response.[8][10][11][12] Overexpression of AXL is linked to poor prognosis and drug resistance in various cancers, making it a significant therapeutic target.[8][10][13]
Bemcentinib (BGB324) is a first-in-class, orally bioavailable, and selective small-molecule inhibitor of AXL kinase. It functions by competing with ATP for binding to the kinase domain of AXL, thereby preventing its phosphorylation and blocking downstream signaling. To ensure that the observed cellular effects are due to the specific inhibition of AXL by Bemcentinib, it is crucial to use a negative control in parallel experiments. An ideal negative control (NC-BGB) would be an analog of Bemcentinib that is incapable of inhibiting AXL activity, thus helping to differentiate on-target effects from off-target or non-specific effects of the compound.
Comparative Activity Data
The following table summarizes the expected quantitative data from in vitro and cellular assays comparing the activity of Bemcentinib and its negative control, NC-BGB.
| Parameter | Bemcentinib (BGB324) | NC-BGB (Negative Control) |
| Target | AXL Receptor Tyrosine Kinase | Inactive against AXL |
| Biochemical IC₅₀ (AXL Kinase Assay) | ~ 3 nM | > 10,000 nM |
| Cellular IC₅₀ (AXL Phosphorylation) | ~ 14 nM | > 10,000 nM |
| Cellular IC₅₀ (Inhibition of Invasion) | ~ 50-100 nM | > 10,000 nM |
| Selectivity (vs. MerTK, Tyro3) | >100-fold selective for AXL | Not Applicable |
Experimental Protocols
Biochemical AXL Kinase Inhibition Assay
-
Objective: To measure the direct inhibitory effect of Bemcentinib on the enzymatic activity of the AXL kinase domain.
-
Methodology:
-
A reaction mixture is prepared containing recombinant human AXL kinase domain, a suitable buffer, ATP, and a generic tyrosine kinase substrate (e.g., poly-Glu,Tyr 4:1).
-
Bemcentinib and NC-BGB are serially diluted and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or by measuring ATP consumption (e.g., ADP-Glo™ assay).
-
The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
-
Cellular AXL Phosphorylation Assay (Western Blot)
-
Objective: To confirm that Bemcentinib can inhibit AXL autophosphorylation in a cellular context.
-
Methodology:
-
Select a cell line with high endogenous AXL expression (e.g., A549 lung cancer cells). Seed cells in 6-well plates and allow them to adhere.
-
Serum-starve the cells for 12-24 hours to reduce basal AXL activity.
-
Pre-treat the cells with increasing concentrations of Bemcentinib or NC-BGB for 2-4 hours.
-
Stimulate AXL phosphorylation by adding its ligand, Gas6 (e.g., 200 ng/mL), for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated AXL (p-AXL) and total AXL. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Visualize the protein bands using an appropriate secondary antibody and chemiluminescent substrate. Quantify band intensities to determine the ratio of p-AXL to total AXL.
-
Cell Invasion Assay (Transwell Assay)
-
Objective: To assess the functional effect of AXL inhibition on cancer cell invasion, a process often driven by AXL signaling.
-
Methodology:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel.
-
Resuspend AXL-expressing cells in a serum-free medium containing various concentrations of Bemcentinib or NC-BGB and seed them into the upper chamber of the Transwell insert.
-
Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS) or Gas6.
-
Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.
-
Visualizations
AXL Signaling Pathway and Bemcentinib's Mechanism of Action
Caption: AXL signaling pathway and the inhibitory action of Bemcentinib.
Experimental Validation Workflow
Caption: Workflow for validating the specific activity of Bemcentinib.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. SR2640 HCl | SR 2640 hydrochloride | Quinolines | Ambeed.com [ambeed.com]
- 7. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Comparative Guide to Leukotriene D4 Receptor Antagonism: A Focus on SR2640 Hydrochloride in Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SR2640 hydrochloride's performance as a Leukotriene D4 (LTD4) receptor antagonist, with a focus on its application in LTD4 rescue experiments. We will delve into supporting experimental data, comparing SR2640 with other known CysLT1 receptor antagonists, and provide detailed methodologies for key experiments.
Introduction to Leukotriene D4 and its Antagonism
Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and allergic reactions, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases. It exerts its effects by binding to the type 1 cysteinyl leukotriene receptor (CysLT1R), a G-protein coupled receptor (GPCR). Activation of CysLT1R triggers a signaling cascade leading to bronchoconstriction, increased vascular permeability, edema, and leukocyte chemotaxis.
LTD4 receptor antagonists, such as this compound, are invaluable tools for elucidating the role of LTD4 in various physiological and pathological processes. "Rescue experiments" involving these antagonists are designed to reverse or prevent the effects of LTD4 stimulation, thereby confirming the specificity of the observed responses to the LTD4-CysLT1R pathway.
Performance Comparison of CysLT1 Receptor Antagonists
This compound is a potent and selective competitive antagonist of the LTD4 and LTE4 receptors.[1][2] Its efficacy has been demonstrated in various in vitro and in vivo models. For a comprehensive evaluation, its performance is compared with other well-established CysLT1 receptor antagonists, namely Montelukast (B128269) and Zafirlukast.
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | Smooth Muscle Contraction | Guinea Pig Trachea & Ileum | pA2 | 8.7 | [1][2] |
| This compound | Chemotaxis | Canine Polymorphonuclear Leukocytes | - | Suppressed or abolished LTD4-induced inhibition of migration | [2] |
| This compound | Calcium Mobilization | Human Neutrophils | - | Inhibited LTD4-induced increases in cytosolic free calcium | [1] |
| Montelukast | Smooth Muscle Contraction | Guinea Pig Trachea | pA2 | 9.3 | [3] |
| Zafirlukast | Smooth Muscle Contraction | Human Bronchus | pKB | 6.5 | [4] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. The pKB value is a similar measure of antagonist potency. Direct comparison of values across different studies should be made with caution due to potential variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of LTD4 action and how antagonists like SR2640 intervene, it is crucial to visualize the underlying signaling pathways and the experimental procedures used to study them.
Leukotriene D4 Signaling Pathway
LTD4 binding to the CysLT1 receptor initiates a cascade of intracellular events. The receptor is coupled to both Gq and Gi proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gi pathway is primarily associated with the inhibition of adenylyl cyclase.
Caption: Leukotriene D4 Signaling Pathway.
Experimental Workflow: LTD4 Rescue Experiment
A typical LTD4 rescue experiment involves stimulating a biological system with LTD4 in the presence and absence of an antagonist like SR2640. The workflow for an in vitro assay, such as a calcium mobilization assay, is outlined below.
Caption: LTD4 Rescue Experiment Workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Guinea Pig Tracheal/Ileal Smooth Muscle Contraction Assay
This assay measures the ability of an antagonist to inhibit LTD4-induced contraction of smooth muscle tissue.
Materials:
-
Male Hartley guinea pigs (300-500 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Leukotriene D4 (LTD4)
-
This compound and other test antagonists
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Protocol:
-
Humanely euthanize a guinea pig and dissect the trachea or terminal ileum.
-
Cut the tissue into rings (trachea) or segments (ileum) of approximately 2-3 mm.
-
Suspend the tissue segments in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
To determine the antagonist's potency, pre-incubate the tissues with varying concentrations of SR2640 or another antagonist for a set period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for LTD4 by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric contractions using the force transducers.
-
The antagonist's potency is determined by the rightward shift of the LTD4 concentration-response curve. The pA2 value is calculated using a Schild plot analysis.
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following LTD4 stimulation and its inhibition by an antagonist.
Materials:
-
Human neutrophils or other suitable cell line (e.g., U937 cells)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
Fura-2 AM or other calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Leukotriene D4 (LTD4)
-
This compound and other test antagonists
-
Fluorescence plate reader or fluorescence microscope with imaging capabilities
Protocol:
-
Isolate human neutrophils from peripheral blood or culture the chosen cell line.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye and resuspend them in HBSS.
-
Pre-incubate the cells with various concentrations of SR2640 or another antagonist for 10-15 minutes at 37°C.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a fixed concentration of LTD4 (e.g., in the nM range).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).
-
The inhibitory effect of the antagonist is quantified by the reduction in the peak calcium response. IC50 values can be calculated from the concentration-response curves.
Leukocyte Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of leukocytes towards a chemoattractant, in this case, influenced by LTD4.
Materials:
-
Canine or human polymorphonuclear leukocytes (PMNs)
-
Boyden chamber or similar chemotaxis system with a microporous membrane (e.g., 3-5 µm pore size)
-
Chemoattractant (e.g., LTB4)
-
Leukotriene D4 (LTD4)
-
This compound and other test antagonists
-
Appropriate cell culture medium or buffer (e.g., HBSS)
Protocol:
-
Isolate PMNs from canine or human blood.
-
Resuspend the cells in the assay medium.
-
Place the chemoattractant (e.g., LTB4) in the lower wells of the Boyden chamber.
-
In the upper wells, place the PMN suspension. To test the inhibitory effect of LTD4 on chemotaxis, incubate the cells with LTD4.
-
To test the rescue effect of SR2640, pre-incubate the PMNs with SR2640 before adding LTD4.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow for cell migration (e.g., 60-120 minutes).
-
After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
-
Quantify the migrated cells by counting under a microscope.
-
The inhibitory effect of the antagonist is determined by the reversal of the LTD4-induced reduction in chemotaxis towards the primary chemoattractant.
Conclusion
This compound is a potent and selective antagonist of the LTD4 receptor, effectively rescuing the cellular and physiological effects of LTD4 stimulation. The provided data and protocols demonstrate its utility in in vitro rescue experiments, particularly in smooth muscle contraction, calcium mobilization, and chemotaxis assays. When compared to other CysLT1 receptor antagonists like montelukast and zafirlukast, SR2640 exhibits comparable potency in smooth muscle contraction assays. This guide serves as a valuable resource for researchers designing and interpreting experiments aimed at understanding the role of the leukotriene D4 signaling pathway in health and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolfenamic acid inhibits leukotriene B4-induced chemotaxis of polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Pranlukast and SR2640 Hydrochloride: A Comparative Analysis of Two Cysteinyl Leukotriene Receptor Antagonists
An objective comparison of the pharmacological profiles and clinical and preclinical data of pranlukast (B1678047) and SR2640 hydrochloride, two notable cysteinyl leukotriene receptor antagonists.
In the landscape of respiratory and inflammatory disease research, the cysteinyl leukotriene (CysLT) signaling pathway has been a focal point for therapeutic intervention. The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions, exerting their effects through the CysLT₁ receptor. This has led to the development of CysLT₁ receptor antagonists. This guide provides a comparative overview of two such compounds: pranlukast, a clinically approved medication, and this compound, a preclinical investigational compound.
While direct head-to-head comparative studies are not available in the public domain, this guide will offer an indirect comparison based on existing preclinical and clinical data for each compound.
At a Glance: Key Characteristics
| Feature | Pranlukast | This compound |
| Mechanism of Action | Selective, competitive antagonist of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) at the CysLT₁ receptor.[1] | Potent and selective competitive antagonist of leukotriene D₄ and E₄ at the CysLT₁ receptor.[2] |
| Development Stage | Clinically approved and marketed for asthma.[3][4] | Preclinical; investigated in animal models and a small open-label human study for ulcerative colitis.[5][6] |
| Primary Indication | Prophylactic treatment of chronic bronchial asthma.[7] | Investigated for asthma and inflammatory bowel disease.[5][6] |
| Administration | Oral.[3] | Oral (in vivo preclinical studies).[2] |
Quantitative Comparison: Potency and Efficacy
The following table summarizes the available quantitative data for pranlukast and this compound, providing an indirect comparison of their pharmacological potency and clinical or preclinical efficacy.
| Parameter | Pranlukast | This compound |
| In Vitro Potency (pA₂ value) | Not explicitly found in the provided search results. | 8.7 (against LTD₄-induced guinea pig trachea contraction).[2][5] |
| In Vitro Potency (IC₅₀ value) | Not explicitly found in the provided search results. | 23 nM (against [³H]LTD₄ binding to guinea pig lung membranes).[5] |
| Clinical Efficacy (Asthma) | - Statistically significant improvement in morning home PEFR. - Mean increases in FEV₁ ranged from 210 ml to 340 ml. - Significant reduction in asthma attack rate and beta₂-agonist consumption.[3] | Not clinically evaluated for asthma in large-scale trials. |
| Preclinical Efficacy | - Dose-dependently prevented increases in nasal permeability and airway resistance in guinea pigs. | - Inhibited LTD₄-induced guinea pig ileum and trachea contraction.[2] - Significantly inhibited antigen-induced bronchoconstriction in anesthetized guinea pigs.[5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a potential experimental comparison, the following diagrams are provided.
References
- 1. A guinea-pig model of ultrasonically nebulized distilled water-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pranlukast: a review of its use in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A model of irritant-induced bronchoconstriction in the spontaneously breathing guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Validating the Specificity of SR2640 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the precise molecular interactions of a compound is paramount. This guide provides a comprehensive analysis of the receptor specificity of SR2640 hydrochloride, a potent antagonist of leukotriene D4 (LTD4) and E4 (LTE4) receptors. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document serves as a critical resource for evaluating the selectivity of this compound against other potential biological targets.
Summary of Quantitative Data
The following table summarizes the key quantitative data from in vitro and in vivo studies that validate the specificity of this compound. This data highlights its high affinity for the LTD4/LTE4 receptors and its lack of significant activity at other tested receptors.
| Target Receptor | Assay Type | Species/Tissue | Key Parameter | Value | Reference |
| LTD4 Receptor | Functional Antagonism (Contraction) | Guinea Pig Trachea | pA2 | 8.7 | [1] |
| LTD4 Receptor | Radioligand Binding ([³H]LTD4) | Guinea Pig Lung Membranes | IC50 | 23 nM | |
| Histamine (B1213489) Receptor | Functional Antagonism (Contraction) | Guinea Pig Ileum and Trachea | Activity | No inhibition of histamine-induced contractions | [1] |
| LTB4 Receptor | Functional Assay (Aggregation) | Canine Polymorphonuclear Leukocytes | Activity | No effect on LTB4-induced aggregation | |
| Platelet-Activating Factor (PAF) Receptor | Functional Assay (Aggregation) | Canine Polymorphonuclear Leukocytes | Activity | No effect on PAF-acether-induced aggregation |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and verification of these findings. The following sections outline the protocols for the functional antagonism and radioligand binding assays used to characterize the specificity of this compound.
Functional Antagonism in Guinea Pig Isolated Tissues
This protocol is based on the methodology for assessing the antagonistic activity of compounds on smooth muscle contractions induced by various agonists.
1. Tissue Preparation:
- Male guinea pigs are euthanized, and the trachea and ileum are dissected and placed in Krebs-Henseleit buffer.
- The trachea is cut into a spiral strip, and segments of the ileum are prepared.
- Tissues are mounted in organ baths containing Krebs-Henseleit buffer at 37°C and gassed with 95% O2 / 5% CO2.
2. Contraction Measurement:
- Isometric contractions are recorded using force-displacement transducers connected to a polygraph.
- Tissues are allowed to equilibrate under a resting tension of 1g for at least 60 minutes.
3. Experimental Procedure:
- Cumulative concentration-response curves are obtained for LTD4 and histamine in their respective tissue preparations.
- For antagonism studies, tissues are pre-incubated with this compound at various concentrations for a specified period (e.g., 30 minutes) before generating the agonist concentration-response curve.
- The antagonistic potency (pA2 value) is calculated using a Schild plot analysis.
Radioligand Binding Assay for LTD4 Receptors
This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of this compound for the LTD4 receptor.
1. Membrane Preparation:
- Guinea pig lungs are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove cellular debris.
- The supernatant is then centrifuged at high speed to pellet the membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
- The assay is performed in a final volume of 250 µL containing the membrane preparation, [³H]LTD4 (a radiolabeled form of LTD4), and either buffer (for total binding), a high concentration of unlabeled LTD4 (for non-specific binding), or varying concentrations of this compound.
- The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Counting:
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
- The concentration of this compound that inhibits 50% of the specific binding of [³H]LTD4 (IC50) is determined by non-linear regression analysis of the competition binding curve.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: LTD4 Signaling Pathway and the antagonistic action of SR2640 HCl.
Caption: Workflow for validating SR2640 HCl specificity.
References
SR2640 Hydrochloride: A Comparative Analysis of a Potent LTD4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of SR2640 hydrochloride with other prominent leukotriene D4 (LTD4) receptor antagonists, namely Montelukast (B128269), Zafirlukast (B1683622), and Pranlukast (B1678047). The data presented is compiled from various in vitro and in vivo studies to offer a comprehensive overview for researchers in the fields of pharmacology and drug development.
Leukotriene D4 (LTD4) is a potent inflammatory mediator involved in the pathophysiology of asthma and allergic rhinitis. It exerts its effects by binding to the cysteinyl leukotriene receptor 1 (CysLT1). Antagonists of this receptor are crucial therapeutic agents for managing these conditions. This compound has been identified as a potent and selective competitive antagonist of the LTD4 receptor.[1] This guide will delve into its performance relative to other established antagonists.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters for this compound and its counterparts. The data is primarily from studies utilizing guinea pig tissues, a common model for assessing LTD4 antagonism.
In Vitro Receptor Binding Affinity
This table compares the binding affinity of the antagonists to the LTD4 receptor, typically determined through radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity.
| Compound | Ki (nM) | IC50 (nM) | Tissue Source | Radioligand | Reference |
| This compound | - | 23 | Guinea Pig Lung Membranes | [3H]LTD4 | [2] |
| Montelukast | 0.18 | - | Guinea Pig Lung Membranes | [3H]LTD4 | [2] |
| Pranlukast | 0.99 | - | Lung Membranes | [3H]LTD4 | [1] |
| Zafirlukast | 2.1 | - | Guinea Pig Lung Membranes | [3H]LTD4 | [3] |
In Vitro Functional Antagonism
This table presents the functional antagonism of the compounds, measured as their ability to inhibit LTD4-induced contractions in isolated guinea pig trachea. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value signifies greater potency.
| Compound | pA2 Value | Tissue Source | Agonist | Reference |
| This compound | 8.7 | Guinea Pig Trachea | LTD4 | [2] |
| Montelukast | 9.3 | Guinea Pig Trachea | LTD4 | [2] |
| Pranlukast | 7.78 | Guinea Pig Trachea | LTD4 | [1] |
| Zafirlukast | - (IC50 = 0.6 µM*) | Guinea Pig Trachea | LTD4 | [4] |
*Note: A directly comparable pA2 value for Zafirlukast in a guinea pig trachea contraction assay was not available in the reviewed literature. The provided IC50 value is from a study on LTD4-evoked mucus secretion in guinea pig trachea and may not be directly equivalent to potency in smooth muscle contraction.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
LTD4 Signaling Pathway and Antagonist Action
Caption: LTD4 signaling pathway and the mechanism of action for LTD4 antagonists.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Guinea Pig Trachea Contraction Assay
Caption: Workflow for an isolated guinea pig trachea contraction assay.
Experimental Protocols
Radioligand Binding Assay for LTD4 Receptor Affinity
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the CysLT1 receptor.
Materials:
-
Tissue Preparation: Crude membrane fractions from guinea pig lung homogenates.
-
Radioligand: [3H]Leukotriene D4 ([3H]LTD4).
-
Competitors: Unlabeled LTD4 (for determining non-specific binding) and test compounds (SR2640, Montelukast, etc.).
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 10 mM, pH 7.5) containing 150 mM NaCl.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Guinea pig lungs are homogenized in a suitable buffer and centrifuged to obtain a crude membrane pellet. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined.
-
Incubation: A constant concentration of [3H]LTD4 and varying concentrations of the unlabeled competitor (test compound) are incubated with a fixed amount of the membrane preparation in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 20-25 minutes at 37°C).[5]
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]LTD4 (IC50) is determined. Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of unlabeled LTD4). The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Guinea Pig Trachea Contraction Assay for Functional Antagonism
Objective: To determine the functional potency (pA2) of a test compound in antagonizing LTD4-induced smooth muscle contraction.
Materials:
-
Tissue: Guinea pig trachea.
-
Organ Bath System: Containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric Transducer and Recording System: To measure changes in tissue tension.
-
Agonist: Leukotriene D4 (LTD4).
-
Antagonist: Test compounds (SR2640, Montelukast, etc.).
Procedure:
-
Tissue Preparation: The trachea is excised from a guinea pig and cut into rings. The rings are suspended in the organ baths under a resting tension.
-
Equilibration: The tracheal rings are allowed to equilibrate in the physiological salt solution for a period of time.
-
Antagonist Incubation: A specific concentration of the antagonist is added to the organ bath and incubated with the tissue for a predetermined time.
-
Cumulative Concentration-Response Curve: Cumulative concentrations of LTD4 are added to the organ bath, and the resulting isometric contractions are recorded. This is done in the absence and presence of different concentrations of the antagonist.
-
Data Analysis: The concentration-response curves for LTD4 in the presence of the antagonist are shifted to the right compared to the control curve. The magnitude of this shift is used to calculate the pA2 value using a Schild plot analysis. A slope of the Schild plot not significantly different from unity suggests competitive antagonism.
Conclusion
Based on the available in vitro data, this compound is a potent LTD4 antagonist. Its binding affinity (IC50 = 23 nM) is in the nanomolar range, although it appears to be less potent than Montelukast (Ki = 0.18 nM), Pranlukast (Ki = 0.99 nM), and Zafirlukast (Ki = 2.1 nM) in this regard.[1][2][3]
In terms of functional antagonism in guinea pig trachea, this compound demonstrates high potency with a pA2 value of 8.7.[2] This is comparable to, though slightly lower than, Montelukast (pA2 = 9.3) and higher than Pranlukast (pA2 = 7.78).[1][2] The lack of a directly comparable pA2 value for Zafirlukast in this specific assay makes a direct functional comparison challenging.
Overall, this compound exhibits a profile of a potent and selective LTD4 antagonist. Further comparative studies, particularly in vivo models of airway inflammation and bronchoconstriction, would be beneficial to fully elucidate its therapeutic potential relative to other established LTD4 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of SR2640 Hydrochloride: A Comparative Guide to Leukotriene Receptor Blockade
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended target is a cornerstone of preclinical and clinical success. This guide provides a comprehensive comparison of methodologies to confirm that SR2640 hydrochloride is effectively blocking its target, the cysteinyl leukotriene receptor 1 (CysLT1), a key player in inflammatory and respiratory diseases.
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1] By blocking these receptors, it inhibits the downstream signaling cascade that leads to bronchoconstriction, inflammation, and mucus secretion.[2][3] This guide will detail in vitro and in vivo experimental approaches to verify this blockade, compare this compound with other known CysLT1 receptor antagonists, and provide detailed protocols for key assays.
Comparative Analysis of CysLT1 Receptor Antagonists
To contextualize the efficacy of this compound, it is essential to compare its performance with other well-established leukotriene receptor antagonists such as montelukast, zafirlukast (B1683622), and pranlukast.[4] These compounds are also selective and competitive antagonists of the CysLT1 receptor.[5][6][7] The following table summarizes key quantitative data for these compounds.
| Compound | Target Receptor | Potency (pA2) | Binding Affinity (IC50) | Mechanism of Action |
| This compound | CysLT1 (LTD4/LTE4) | 8.7 (guinea pig trachea) | 23 nM ([3H]LTD4 binding, guinea pig lung membranes) | Competitive Antagonist[1][8] |
| Montelukast | CysLT1 | Not widely reported | ~1-10 nM (human lung membranes) | Competitive Antagonist[5][9] |
| Zafirlukast | CysLT1 | Not widely reported | ~0.5-5 nM (human lung membranes) | Competitive Antagonist[6][10] |
| Pranlukast | CysLT1 | Not widely reported | ~1-15 nM (human lung membranes) | Competitive Antagonist[2][7][11] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Values can vary depending on the specific assay conditions and tissue/cell type used.
Experimental Protocols for Confirming Receptor Blockade
A multi-pronged approach employing both in vitro and in vivo assays is crucial for robustly confirming receptor blockade.
In Vitro Assays
1. Radioligand Binding Assay:
This assay directly measures the ability of this compound to compete with a radiolabeled ligand (e.g., [3H]LTD4) for binding to the CysLT1 receptor.[12][13][14] A decrease in the binding of the radioligand in the presence of increasing concentrations of this compound indicates competitive binding.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human CysLT1 receptor (e.g., CHO-K1 cells) or from relevant tissues like guinea pig lung homogenates.[15][16]
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [3H]LTD4 and varying concentrations of this compound or a competitor compound.[17]
-
Incubation: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).[12]
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[17]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound, which can be converted to a Ki value (inhibitory constant) to reflect its binding affinity.[18]
2. Calcium Mobilization Assay:
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by LTD4, triggers an increase in intracellular calcium concentration ([Ca2+]i).[19][20] An effective antagonist like this compound will block this LTD4-induced calcium influx.
Experimental Protocol:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the CysLT1 receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[21]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a competitor.
-
Agonist Stimulation: Add a fixed concentration of LTD4 to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[22][23]
-
Data Analysis: A dose-dependent inhibition of the LTD4-induced fluorescence signal confirms the antagonistic activity of this compound and allows for the determination of its IC50 value.
In Vivo Assays
1. Bronchoconstriction Challenge Model:
This in vivo model directly assesses the functional consequence of CysLT1 receptor blockade in a physiologically relevant setting.[24][25][26] Leukotrienes are potent bronchoconstrictors, and an effective antagonist will prevent or reduce this effect.
Experimental Protocol:
-
Animal Model: Use a suitable animal model, such as guinea pigs, which are highly sensitive to leukotrienes.
-
Compound Administration: Administer this compound or a competitor compound orally or via another relevant route.
-
Bronchoconstrictor Challenge: After a predetermined time, challenge the animals with an inhaled or intravenous dose of LTD4 or an antigen that induces leukotriene release.[24][27]
-
Measurement of Airway Resistance: Measure changes in airway resistance or a surrogate measure like a decrease in forced expiratory volume in 1 second (FEV1) using appropriate respiratory mechanics equipment.[28]
-
Data Analysis: A significant attenuation of the bronchoconstrictor response in animals treated with this compound compared to a vehicle control group confirms its in vivo efficacy.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams illustrate the CysLT1 receptor signaling pathway and the workflows for the key assays.
Caption: CysLT1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the radioligand binding assay to determine binding affinity.
References
- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pranlukast : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. internationaldrugmart.com [internationaldrugmart.com]
- 4. cfp.ca [cfp.ca]
- 5. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 7. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 10. Zafirlukast - Wikipedia [en.wikipedia.org]
- 11. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 21. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selectscience.net [selectscience.net]
- 24. Leukotriene D4 receptor blockade inhibits the immediate and late bronchoconstrictor responses to inhaled antigen in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Role of Leukotriene Receptor Antagonists in the Treatment of Exercise-Induced Bronchoconstriction: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cysteinyl leukotriene antagonism inhibits bronchoconstriction in response to hypertonic saline inhalation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Challenge studies of a leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The effect of the leukotriene receptor antagonist zafirlukast on neurokinin A-induced bronchoconstriction in patients with asthma--A comparison with leukotriene D4 induced broncoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SR2640 Hydrochloride and Other Leukotriene Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the leukotriene pathway inhibitor SR2640 hydrochloride with other key modulators of this pathway, including the cysteinyl leukotriene receptor 1 (CysLT1) antagonists Montelukast (B128269) and Zafirlukast (B1683622), and the 5-lipoxygenase (5-LOX) inhibitor Zileuton. This document is intended to serve as a resource for understanding the comparative pharmacology and experimental evaluation of these compounds.
The Leukotriene Signaling Pathway: A Therapeutic Target
Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid that play a critical role in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX), which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4. The CysLTs exert their pro-inflammatory effects primarily through the CysLT1 receptor.[2] Therapeutic intervention in this pathway can be achieved at different points, as illustrated below.
Mechanism of Action Overview
The therapeutic agents discussed in this guide interrupt the leukotriene pathway at distinct points:
-
This compound , Montelukast , and Zafirlukast are competitive antagonists of the CysLT1 receptor. They selectively block the binding of cysteinyl leukotrienes, thereby preventing the downstream inflammatory and bronchoconstrictive effects.
-
Zileuton is a 5-lipoxygenase inhibitor. By targeting the 5-LOX enzyme, it prevents the synthesis of all leukotrienes, including LTB4 and the cysteinyl leukotrienes.[2]
Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro potency of this compound and other selected leukotriene pathway inhibitors. The data is presented as pA2/pKB (a measure of antagonist potency from functional assays) and Ki/IC50 (measures of binding affinity and inhibitory concentration, respectively).
CysLT1 Receptor Antagonists: Functional Antagonism
| Compound | Assay | Tissue | Agonist | pA2 / pKB Value | Reference |
| This compound | Contraction Assay | Guinea Pig Trachea | LTD4 | 8.7 | [3] |
| Montelukast | Contraction Assay | Guinea Pig Trachea | LTD4 | 9.3 | [3] |
| Zafirlukast | Mucus Secretion | Guinea Pig Trachea | LTD4 | 7.0 (pKB) | [4][5] |
CysLT1 Receptor Antagonists: Receptor Binding Affinity
| Compound | Assay | Tissue | Radioligand | Ki / IC50 Value (nM) | Reference |
| This compound | Binding Assay | Guinea Pig Lung | [3H]LTD4 | 23 (IC50) | [3] |
| Montelukast | Binding Assay | Guinea Pig Lung | [3H]LTD4 | 0.18 (Ki) | [3] |
5-Lipoxygenase (5-LOX) and FLAP Inhibitors
| Compound | Target | Assay | System | IC50 Value (µM) | Reference |
| Zileuton | 5-LOX | LTB4 Synthesis | Human Whole Blood | 2.6 | [3] |
| MK-886 | FLAP | Leukotriene Biosynthesis | Human Whole Blood | 1.1 | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are synthesized protocols for key assays used to characterize leukotriene pathway inhibitors.
Guinea Pig Tracheal Contraction Assay
This functional assay measures the ability of a compound to antagonize the contraction of airway smooth muscle induced by a CysLT1 receptor agonist.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution. The trachea is then cut into rings.[7][8]
-
Mounting: The tracheal rings are mounted in an organ bath containing a gassed physiological salt solution, maintained at 37°C. The tissue is connected to an isometric force transducer to record changes in tension.[8]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Antagonist Incubation: The tissue is pre-incubated with the antagonist (e.g., this compound) at various concentrations for a defined time.
-
Agonist Challenge: A cumulative concentration-response curve to a CysLT1 agonist, such as LTD4, is generated by adding increasing concentrations of the agonist to the organ bath.[3]
-
Data Analysis: The contractile responses are recorded, and dose-response curves are plotted. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve, is calculated using a Schild plot analysis.[3]
Leukotriene Receptor Binding Assay
This assay quantifies the affinity of a compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Tissue rich in CysLT1 receptors, such as guinea pig lung, is homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.[3]
-
Competitive Binding: The prepared membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [3H]LTD4) and varying concentrations of the competitor compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Washing and Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The amount of radioactivity trapped on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Summary
This compound is a potent and selective competitive antagonist of the CysLT1 receptor. The available in vitro data indicates that it effectively antagonizes LTD4-induced smooth muscle contraction and binds with high affinity to the CysLT1 receptor. When compared to other CysLT1 antagonists, Montelukast appears to have a higher potency in both functional and binding assays in guinea pig tissues. Zafirlukast also demonstrates potent antagonism, although direct comparisons of pA2 values with SR2640 under identical conditions are limited in the currently available literature.
For researchers investigating the leukotriene pathway, the choice of inhibitor will depend on the specific research question. This compound remains a valuable tool for elucidating the role of CysLT1 receptors in various physiological and pathological processes. For studies requiring a broader inhibition of the leukotriene pathway, a 5-LOX inhibitor such as Zileuton would be more appropriate. This guide provides a foundation for making informed decisions on the selection and application of these important research compounds.
References
- 1. Effect of Montelukast on bradykinin-induced contraction of isolated tracheal smooth muscle of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the Efficacy of Leukotriene Receptor Antagonists and Intra-nasal Steroids in the Treatment of Allergic Rhinitis: A Systematic Review and Meta-analysis [yakhak.org]
- 7. Montelukast is a dual-purpose inhibitor of SARS-CoV-2 infection and virus-induced IL-6 expression identified by structure-based drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antigen-induced contraction of guinea-pig isolated trachea: studies with novel inhibitors and antagonists of arachidonic acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SR2640 Hydrochloride
Disclaimer: This document provides guidance on the proper disposal of SR2640 hydrochloride based on general laboratory safety principles and information for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, researchers, scientists, and drug development professionals must conduct a thorough risk assessment for their specific situation and consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
This compound is a research-grade chemical compound. As with most such materials, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. The following procedures provide a framework for its safe handling and disposal.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk during handling and disposal.
| PPE Category | Specification | Recommended Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, tested to EN 374). Check for integrity before use. | All handling and disposal procedures. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be used if there is a splash hazard. | All handling and disposal procedures. |
| Skin and Body Protection | Laboratory coat. For larger quantities, chemical-resistant clothing is advised. | All handling and disposal procedures. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. | When handling the solid compound or preparing solutions. |
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Treat all this compound waste, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, empty containers), as hazardous chemical waste.[1]
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.[2][3] Specifically, segregate it from strong oxidizing agents.[4]
-
-
Container Management:
-
Use a dedicated, properly labeled, and leak-proof container for this compound waste.[2][3] The original container is often a suitable option if it is in good condition.[5]
-
The container must be kept tightly sealed except when adding waste.[1][6]
-
Ensure the waste container is compatible with the chemical. For instance, many acidic compounds should be stored in glass rather than metal containers.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the sink or in the regular trash.[1][7]
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][6]
-
For spills, use an absorbent material, collect it into a sealed container, and dispose of it as hazardous waste.[7][8]
-
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1][9] After thorough decontamination, and with the label defaced, the container may be disposed of as regular trash, but always confirm this procedure with your institutional guidelines.[1]
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. labort.in [labort.in]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling SR2640 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of SR2640 hydrochloride, a potent and selective competitive leukotriene D4 and E4 receptor antagonist.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or latex, double-gloving recommended | Prevents skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from dust particles. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher for solids | Prevents inhalation of fine particles. |
| Body Protection | Laboratory Coat | Fully buttoned | Protects skin and clothing from contamination. |
Safe Handling Workflow
Adherence to a strict, step-by-step workflow is crucial for minimizing risk during the handling of this compound. The following diagram outlines the recommended procedure from preparation to cleanup.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
